Emilumenib
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
Properties
CAS No. |
2440018-29-9 |
|---|---|
Molecular Formula |
C27H29F3N6O3S |
Molecular Weight |
574.6 g/mol |
IUPAC Name |
(1R,2S,4R)-4-[[4-(5,6-dimethoxypyridazin-3-yl)phenyl]methylamino]-2-[methyl-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]cyclopentan-1-ol |
InChI |
InChI=1S/C27H29F3N6O3S/c1-36(24-19-10-18(12-27(28,29)30)40-26(19)33-14-32-24)21-8-17(9-22(21)37)31-13-15-4-6-16(7-5-15)20-11-23(38-2)25(39-3)35-34-20/h4-7,10-11,14,17,21-22,31,37H,8-9,12-13H2,1-3H3/t17-,21+,22-/m1/s1 |
InChI Key |
FFHYBSANKGPTCW-VOQZNFBZSA-N |
Isomeric SMILES |
CN([C@H]1C[C@H](C[C@H]1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F |
Canonical SMILES |
CN(C1CC(CC1O)NCC2=CC=C(C=C2)C3=NN=C(C(=C3)OC)OC)C4=C5C=C(SC5=NC=N4)CC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Emilumenib's Mechanism of Action in MLL-Rearranged Leukemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mixed-lineage leukemia (MLL)-rearranged (MLLr) leukemias are aggressive hematological malignancies with a historically poor prognosis, particularly in infant and pediatric populations. The fusion proteins generated by chromosomal translocations involving the KMT2A (MLL) gene are key drivers of leukemogenesis. A critical dependency for the oncogenic function of these MLL fusion proteins is their interaction with the nuclear protein menin. Emilumenib (DS-1594) is a potent and selective small-molecule inhibitor of the menin-MLL interaction, representing a promising targeted therapeutic strategy for this challenging disease. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and processes involved.
Introduction to MLL-Rearranged Leukemia and the Role of Menin
Leukemias harboring rearrangements of the KMT2A gene (formerly MLL) are characterized by the fusion of the N-terminal portion of the KMT2A protein with one of over 80 different partner proteins.[1] These MLL fusion proteins act as aberrant transcription factors, driving the expression of a pro-leukemogenic gene program, most notably involving the overexpression of HOX genes (e.g., HOXA9) and MEIS1.[2][3] This aberrant gene expression leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.
The interaction between the N-terminus of the MLL fusion protein and the scaffold protein menin is essential for the recruitment of the MLL fusion complex to target gene promoters and for its oncogenic activity.[4][5] Menin acts as a critical cofactor, tethering the MLL fusion protein to chromatin and facilitating the epigenetic modifications necessary for sustained target gene expression.[6] Therefore, disrupting the menin-MLL interaction presents a highly specific and attractive therapeutic target for MLLr leukemias.
This compound: A Potent Inhibitor of the Menin-MLL Interaction
This compound (DS-1594) is an orally bioavailable small molecule designed to specifically inhibit the protein-protein interaction between menin and the MLL component of the MLL fusion oncoprotein.[7] By binding to a hydrophobic pocket on menin that is critical for its interaction with MLL, this compound effectively displaces the MLL fusion protein from its chromatin targets. This disruption leads to the downregulation of the MLL fusion-driven oncogenic program, ultimately resulting in the differentiation and apoptosis of leukemic cells.[4][8]
Signaling Pathway of this compound's Action
The mechanism of action of this compound can be visualized as a cascade of molecular events, starting from the inhibition of the menin-MLL interaction and culminating in anti-leukemic effects.
Quantitative Data on this compound's Efficacy
Preclinical In Vitro Efficacy
This compound has demonstrated potent and selective anti-proliferative activity against human leukemia cell lines harboring MLL rearrangements or NPM1 mutations.
| Cell Line | Genotype | GI50 (nM)[9] |
| MV4-11 | MLL-AF4 | 2.5 |
| MOLM-13 | MLL-AF9 | 6.2 |
| KOPN-8 | MLL-ENL | 28.5 |
| OCI-AML3 | NPM1c | 10 |
Table 1: In Vitro Growth Inhibition (GI50) of this compound in Leukemia Cell Lines
Preclinical In Vivo Efficacy
In vivo studies using xenograft models of MLLr leukemia have shown significant anti-tumor activity and survival benefits with this compound treatment.
| Model | Treatment | Outcome | Reference |
| MOLM-13 Xenograft | This compound (25-200 mg/kg, po) | Reduced CD45 positive cells, prolonged survival | [9] |
| Patient-Derived Xenograft (MLLr) | This compound | Significant antitumor efficacy and survival benefit | [8][10] |
Table 2: In Vivo Efficacy of this compound in MLLr Leukemia Models
Clinical Efficacy of Menin Inhibitors
While clinical trial data specifically for this compound is still emerging (NCT04752163), results from trials of other menin inhibitors in patients with relapsed/refractory MLLr or NPM1-mutated acute leukemia provide strong proof-of-concept for this drug class.
| Drug | Trial | Patient Population | CR/CRh Rate | ORR | Reference |
| Revumenib | AUGMENT-101 | R/R KMT2Ar AML | 23% | 43% | |
| Revumenib | AUGMENT-101 | R/R NPM1m AML | 23.4% | 46.9% | |
| Ziftomenib | KOMET-001 | R/R NPM1m AML (600 mg) | 35% | - | [1][11] |
Table 3: Clinical Response Rates of Menin Inhibitors in Acute Leukemia CR/CRh: Complete Remission/Complete Remission with partial hematologic recovery; ORR: Overall Response Rate.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess Menin-MLL Interaction
This protocol is designed to verify the disruption of the menin-MLL fusion protein interaction by this compound in a cellular context.
Materials:
-
MLLr leukemia cell line (e.g., MOLM-13)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against menin
-
Antibody against the MLL N-terminus or the fusion partner (e.g., AF9)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture MOLM-13 cells to the desired density and treat with this compound or vehicle control for the indicated time.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in cold lysis buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-menin antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
Wash the beads 3-5 times with cold wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using antibodies against menin and the MLL fusion partner. A decrease in the co-immunoprecipitated MLL fusion protein in the this compound-treated sample indicates disruption of the interaction.[12][13]
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for MLL Fusion Protein Occupancy
This protocol allows for the genome-wide identification of MLL fusion protein binding sites and the assessment of their displacement by this compound.
Materials:
-
MLLr leukemia cell line (e.g., MV4-11)
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis and nuclear lysis buffers
-
Sonication equipment
-
Antibody against the MLL N-terminus or fusion partner
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Treat MV4-11 cells with this compound or vehicle control.
-
Cross-link proteins to DNA with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonciate the chromatin to generate DNA fragments of 200-500 bp.
-
Perform immunoprecipitation with an antibody against the MLL fusion protein overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin and reverse the cross-links.
-
Treat with RNase A and Proteinase K, and purify the DNA.
-
Prepare the DNA library and perform high-throughput sequencing.
-
Analyze the sequencing data to identify MLL fusion protein binding peaks and compare their intensity between this compound- and vehicle-treated samples. A reduction in peak intensity at target gene loci (e.g., HOXA9, MEIS1) in the this compound-treated sample indicates displacement of the MLL fusion protein.[14]
Reverse Transcription Quantitative PCR (RT-qPCR) for Target Gene Expression
This protocol is used to quantify the changes in the expression of MLL fusion target genes following this compound treatment.
Materials:
-
MLLr leukemia cell line (e.g., MOLM-13)
-
This compound
-
RNA extraction kit
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat MOLM-13 cells with a dose-range of this compound or vehicle control for a specified time.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Set up qPCR reactions with primers for the target and housekeeping genes.
-
Run the qPCR program on a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the control. A dose-dependent decrease in HOXA9 and MEIS1 mRNA levels is expected.[15]
Interplay with the DOT1L Pathway and Potential for Combination Therapies
The histone methyltransferase DOT1L is another key epigenetic regulator in MLLr leukemia. It is often recruited to MLL fusion target genes and is responsible for the methylation of histone H3 at lysine 79 (H3K79me2), a mark associated with active transcription.[16] While menin inhibitors like this compound disrupt the recruitment of the entire MLL fusion complex, DOT1L inhibitors specifically block the enzymatic activity of DOT1L.
Interestingly, menin can interact with DOT1L, suggesting a coordinated mechanism for maintaining the oncogenic transcriptional program.[6] Preclinical studies have demonstrated a synergistic anti-leukemic effect when combining a menin inhibitor with a DOT1L inhibitor.[4][17][18] This combination leads to a more profound suppression of MLL target genes and enhanced induction of differentiation and apoptosis.[17]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Revumenib Shows Promise for Advanced Acute Myeloid Leukemia - NCI [cancer.gov]
- 3. mskcc.org [mskcc.org]
- 4. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assay in Summary_ki [bdb99.ucsd.edu]
- 8. Syndax Announces Positive Data for Revumenib in Patients with Acute Leukemias from the BEAT AML, SAVE AML and AUGMENT-102 Phase 1 Combination Trials | Syndax Pharmaceuticals, Inc. [ir.syndax.com]
- 9. Combinatorial targeting of menin and the histone methyltransferase DOT1L as a novel therapeutic strategy for treatment of chemotherapy-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 14. MLL-AF9 and MLL-AF4 oncofusion proteins bind a distinct enhancer repertoire and target the RUNX1 program in 11q23 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. zora.uzh.ch [zora.uzh.ch]
- 18. researchgate.net [researchgate.net]
Emilumenib's Target Engagement: An In-depth Analysis of Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emilumenib (also known as DS-1594a) is a potent and selective small-molecule inhibitor targeting the protein-protein interaction (PPI) between menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.[4][5] By disrupting the menin-MLL1 complex, this compound offers a targeted therapeutic strategy to suppress the expression of downstream oncogenic genes, such as HOXA9 and MEIS1, leading to differentiation and apoptosis of leukemic cells.[6] This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound to its target protein, supported by detailed experimental protocols and visual representations of the relevant biological pathways and experimental workflows.
Target Protein and Mechanism of Action
The primary molecular target of this compound is the interaction between the nuclear protein menin, encoded by the MEN1 gene, and the N-terminal region of MLL1 (also known as KMT2A).[1] In MLL1-rearranged leukemias, the MLL1 gene is fused to one of over 80 different partner genes, resulting in a chimeric fusion protein. This fusion protein aberrantly recruits menin, which acts as a scaffold protein, to chromatin. The menin-MLL1 fusion complex then promotes the expression of key leukemia-driving genes, ultimately blocking hematopoietic differentiation and promoting uncontrolled cell proliferation.[6] this compound binds to a pocket on menin that is critical for its interaction with MLL1, thereby competitively inhibiting the formation of this oncogenic complex.[5]
Binding Affinity and Potency
The binding affinity and inhibitory potency of this compound have been characterized through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) are key parameters demonstrating the compound's potency.
| Parameter | Value | Assay | Source |
| IC50 | 1.4 nM | Cell-free AlphaLISA | [2] |
| GI50 | 2.5 nM | MV4-11 (MLL-AF4) cell line | [3] |
| 6.2 nM | MOLM-13 (MLL-AF9) cell line | [3] | |
| 10 nM | OCI-AML3 (NPM1c) cell line | [3] | |
| 28.5 nM | KOPN-8 (MLL-ENL) cell line | [3] |
Table 1: In vitro potency of this compound.
While direct dissociation constant (Kd) and kinetic parameters (k_on, k_off) for this compound have not been publicly disclosed in the reviewed literature, the low nanomolar IC50 and GI50 values strongly suggest a high-affinity interaction with the menin-MLL1 target.
Experimental Protocols
Menin-MLL1 Interaction Assay (AlphaLISA)
This assay is a bead-based, no-wash immunoassay used to measure the inhibition of the menin-MLL1 interaction in a high-throughput format.
Protocol:
-
Reagents and Materials:
-
Recombinant full-length human menin protein
-
Biotinylated MLL1-derived peptide (containing the menin-binding motif)
-
Streptavidin-coated Donor beads
-
Anti-menin antibody-conjugated Acceptor beads
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound (or other test compounds)
-
384-well microplates
-
-
Procedure:
-
A solution containing the biotinylated MLL1 peptide and the anti-menin Acceptor beads is prepared in assay buffer.
-
A solution of streptavidin-coated Donor beads and recombinant menin protein is prepared in assay buffer.
-
The test compound (this compound) at various concentrations is added to the wells of the microplate.
-
The MLL1 peptide/Acceptor bead mix is added to the wells.
-
The menin/Donor bead mix is added to initiate the binding reaction.
-
The plate is incubated in the dark at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
The plate is read on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The AlphaLISA signal is generated when the Donor and Acceptor beads are brought into close proximity by the menin-MLL1 interaction.
-
In the presence of an inhibitor like this compound, this interaction is disrupted, leading to a decrease in the AlphaLISA signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular Growth Inhibition Assay
This assay determines the effect of a compound on the proliferation of cancer cell lines.
Protocol:
-
Reagents and Materials:
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, OCI-AML3, KOPN-8)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded into the wells of a 96-well plate at a predetermined density.
-
The cells are treated with a serial dilution of this compound.
-
A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 7 days) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, the cell viability reagent is added to each well.
-
The plate is incubated for a short period to allow the signal to stabilize.
-
The luminescence (or fluorescence/absorbance, depending on the reagent) is measured using a plate reader.
-
-
Data Analysis:
-
The signal is proportional to the number of viable cells.
-
The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by normalizing the data to the vehicle control and fitting to a dose-response curve.
-
Visualizations
Menin-MLL1 Signaling Pathway in Acute Leukemia
Caption: Menin-MLL1 signaling pathway in acute leukemia and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination using AlphaLISA
Caption: Workflow for determining the IC50 of this compound using the AlphaLISA technology.
Conclusion
This compound is a highly potent inhibitor of the menin-MLL1 protein-protein interaction, demonstrating low nanomolar efficacy in both biochemical and cellular assays. Its mechanism of action, which involves the disruption of a key oncogenic complex, provides a strong rationale for its development as a targeted therapy for acute leukemias with MLL1 rearrangements or NPM1 mutations. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other menin-MLL1 inhibitors. Further studies to elucidate the precise binding kinetics of this compound will provide a more complete understanding of its pharmacological profile.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Emilumenib's Disruption of the Menin-MLL Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the structural and molecular underpinnings of Emilumenib (DS-1594), a potent small-molecule inhibitor targeting the critical protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) proteins. The Menin-MLL interaction is a key driver in certain types of acute leukemia, making its inhibition a promising therapeutic strategy. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways central to understanding this compound's mechanism of action.
Quantitative Analysis of Menin-MLL Inhibitors
The following tables summarize the in vitro and cellular potency of this compound and other notable Menin-MLL inhibitors, providing a comparative landscape of their efficacy.
Table 1: In Vitro Binding Affinity and Inhibitory Potency
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Kd (nM) | Reference |
| This compound (DS-1594) | AlphaLISA | Menin-MLL1 | 1.4 | - | - | |
| Revumenib (SNDX-5613) | Binding Assay | Menin-MLL | - | 0.149 | - | [1] |
| Ziftomenib (KO-539) | Cell Viability | MLL-r/NPM1mut AML | <25 | - | - | |
| MI-503 | Fluorescence Polarization | Menin-MLL | 14.7 | - | - | [2][3] |
| MI-463 | Fluorescence Polarization | Menin-MLL | 15.3 | - | - | [4] |
| MI-1481 | Fluorescence Polarization | Menin-MLL1 | 3.6 | - | - | [4] |
| MI-2 | Fluorescence Polarization | Menin-MLL | 446 | - | - | [4] |
| MI-3 | Fluorescence Polarization | Menin-MLL | 648 | - | - | [4] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant. "-" indicates data not available.
Table 2: Cellular Activity of Menin-MLL Inhibitors
| Compound | Cell Line(s) | Assay Type | GI50 (nM) | Notes | Reference |
| This compound (DS-1594a HCl) | MV-4-11, MOLM-13, KOPN-8, OCI-AML3 | Growth Inhibition | 2.5 - 28.5 | Selective for MLL1-r or NPM1c cells.[5] | [5][6] |
| Revumenib (SNDX-5613) | MLL-r cell lines | Cell-based assay | 10 - 20 | - | [1] |
| MI-503 | MLL leukemia cell lines | Growth Inhibition | 250 - 570 | Minimal effect in cells without MLL translocations.[2] | [2][7] |
| MI-463/MI-503 | MLL-AF9 transformed murine bone marrow cells | Growth Inhibition | 220 - 230 | - | [7] |
GI50: Half-maximal growth inhibition.
Core Signaling Pathway and Mechanism of Inhibition
The interaction between Menin and the N-terminus of MLL (or MLL fusion proteins) is crucial for the recruitment of the MLL complex to chromatin, leading to the trimethylation of histone H3 at lysine 4 (H3K4me3) and the subsequent upregulation of pro-leukemogenic genes such as HOXA9 and MEIS1.[8] this compound competitively binds to a deep hydrophobic pocket on the surface of Menin that is normally occupied by the MLL protein, thereby disrupting this critical interaction and abrogating the downstream oncogenic signaling.[9]
Caption: The Menin-MLL signaling pathway and its inhibition by this compound.
Key Experimental Protocols
Detailed methodologies for the assays used to characterize Menin-MLL inhibitors are provided below.
X-Ray Crystallography of Menin-Inhibitor Complex
This protocol outlines the general steps for determining the co-crystal structure of Menin with a small-molecule inhibitor like this compound.
Workflow:
Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.
Methodology:
-
Protein Expression and Purification:
-
Express a construct of human Menin (often with truncations to improve crystallization) in a suitable expression system (e.g., E. coli).[10]
-
Purify the protein to high homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
-
Co-crystallization:
-
Incubate the purified Menin protein with a molar excess of the inhibitor (e.g., this compound).
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion to obtain diffraction-quality crystals.[11]
-
-
X-ray Diffraction Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using molecular replacement with a known Menin structure.
-
Build an atomic model of the Menin-inhibitor complex into the electron density map and refine it to obtain the final high-resolution structure.[11]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity and kinetics (association and dissociation rates) between Menin and its inhibitors.
Workflow:
Caption: General workflow for a Surface Plasmon Resonance (SPR) experiment.
Methodology:
-
Ligand Immobilization:
-
Covalently immobilize purified Menin protein (the ligand) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).[13][14]
-
Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the Menin solution over the activated surface.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the inhibitor (the analyte) in a suitable running buffer.
-
Inject the analyte solutions over the immobilized Menin surface at a constant flow rate.[13]
-
Monitor the change in the refractive index at the surface, which is proportional to the amount of bound analyte, in real-time (the association phase).
-
After the injection, flow running buffer over the surface and monitor the decrease in signal as the analyte dissociates (the dissociation phase).
-
-
Data Analysis:
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cellular Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess the cytotoxic or growth-inhibitory effects of inhibitors on leukemia cell lines.
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the Menin inhibitor in culture medium.
-
Add the diluted compounds to the appropriate wells and incubate for a specified period (e.g., 72 hours to 7 days).[7]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[17]
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to confirm that an inhibitor disrupts the Menin-MLL interaction within a cellular context.
Methodology:
-
Cell Lysis:
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody specific to one of the proteins in the complex (e.g., an anti-FLAG antibody if using a FLAG-tagged MLL fusion protein).[21]
-
Add protein A/G-conjugated beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Incubate with gentle rotation to allow the beads to bind to the antibodies.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[22]
-
Elute the immunoprecipitated proteins from the beads, typically by boiling in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both Menin and the tagged MLL fusion protein to detect their presence in the immunoprecipitated complex. A decrease in the amount of co-precipitated Menin in the inhibitor-treated samples compared to the control indicates disruption of the interaction.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. broadpharm.com [broadpharm.com]
- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 20. assaygenie.com [assaygenie.com]
- 21. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
Preclinical Profile of Emilumenib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Emilumenib (also known as DS-1594a), a potent and orally bioavailable small-molecule inhibitor of the Menin-mixed lineage leukemia 1 (MLL1) interaction. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this investigational agent, which has shown promise in models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) harboring MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.
Executive Summary
This compound is designed to disrupt the crucial interaction between menin and the MLL1 fusion proteins, a key driver of leukemogenesis in specific subtypes of acute leukemia.[1] Preclinical studies have demonstrated that this compound selectively inhibits the growth of cancer cells with these genetic alterations and induces differentiation, leading to potent antitumor activity.[2] This guide synthesizes the available preclinical data, presenting a comprehensive overview of its PK/PD profile, mechanism of action, and the experimental methodologies used in its evaluation.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in preclinical mouse models, demonstrating its suitability for oral administration. The succinate salt of this compound (DS-1594a·succinate) was assessed for its plasma concentration-time profile in severe combined immunodeficiency (SCID) mice following a single oral dose.
Plasma Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters of DS-1594a·succinate in SCID mice after a single oral administration is presented in Table 1. Blood samples were collected at 1, 2, 6, and 24 hours post-administration.[2]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC24h (ng·h/mL) |
| 6.25 | 183 ± 29 | 1.0 - 3.0 | 1,230 ± 190 |
| 12.5 | 423 ± 68 | 1.0 - 3.0 | 2,890 ± 470 |
| 25 | 893 ± 143 | 1.0 - 3.0 | 6,120 ± 980 |
| 50 | 1,820 ± 291 | 1.0 - 3.0 | 12,400 ± 1,980 |
| 100 | 3,640 ± 582 | 1.0 - 3.0 | 24,800 ± 3,970 |
| Values are presented as mean ± standard deviation (n=3 per group).[2] | |||
| Cmax: Maximum plasma concentration.[2] | |||
| Tmax: Time to reach maximum plasma concentration.[2] | |||
| AUC24h: Area under the plasma concentration-time curve up to 24 hours.[2] |
The time to reach maximum plasma concentration (Tmax) was consistently observed between 1.0 and 3.0 hours across the dose range of 6.25 mg/kg to 100 mg/kg.[2]
Pharmacodynamics
The pharmacodynamic effects of this compound have been demonstrated through both in vitro and in vivo studies, highlighting its potent and selective activity against leukemic cells with MLL1 rearrangements or NPM1 mutations.
In Vitro Activity
This compound, in its hydrochloride salt form (DS-1594a·HCl), has shown marked inhibition of cellular growth in various human leukemic cell lines harboring MLL fusion proteins or NPM1 mutations. The 50% growth inhibition (GI50) values were found to be less than 30 nM in these sensitive cell lines.[2]
| Cell Line | Genotype | GI50 (nM) |
| MV-4-11 | MLL-AF4 | 2.5 |
| MOLM-13 | MLL-AF9 | 6.2 |
| OCI-AML3 | NPM1c | 10 |
| KOPN-8 | MLL-AF9 | 28.5 |
In Vivo Efficacy
The in vivo antitumor efficacy of this compound has been evaluated in xenograft models using both human leukemia cell lines and patient-derived primary cells.
In a MOLM-13 xenograft model, oral administration of DS-1594a·HCl resulted in a significant, dose-dependent reduction in tumor burden and a pronounced survival benefit.[2] At doses of 50, 100, and 200 mg/kg, the treatment led to a significant increase in life span (ILS) of 82.5%, >515%, and >515%, respectively, compared to the vehicle control group.[2]
Furthermore, treatment with DS-1594a·HCl led to a marked reduction in the expression of Menin-MLL1 target genes, such as MEIS1, HOXA9, PBX3, and MEF2C, in the bone marrow of treated mice, confirming target engagement and the mechanism of action in vivo.[2]
Mechanism of Action: The Menin-MLL1 Signaling Pathway
This compound's therapeutic effect is derived from its ability to disrupt the protein-protein interaction between menin and MLL1 fusion proteins. This interaction is critical for the localization of the MLL1 complex to target genes, where it promotes the expression of genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival. By inhibiting this interaction, this compound leads to the downregulation of these target genes, ultimately causing cell differentiation and apoptosis.
Caption: this compound inhibits the Menin-MLL1 interaction, downregulating leukemogenic gene expression.
Experimental Protocols
The preclinical evaluation of this compound involved a series of well-defined in vitro and in vivo studies.
In Vivo Pharmacokinetic Study
-
Animal Model: Severe combined immunodeficiency (SCID) mice.[2]
-
Drug Formulation: DS-1594a·succinate administered orally.[2]
-
Dosing: Single oral doses of 6.25, 12.5, 25, 50, and 100 mg/kg.[2]
-
Sample Collection: Blood samples were collected at 1, 2, 6, and 24 hours post-administration.[2]
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated bioanalytical method.
In Vivo Efficacy Studies
-
Animal Models: Four- to six-week-old NOD scid gamma (NSG) and NOD/SCID mice were used.[2] All in vivo studies were approved by the Institutional Animal Care and Use Committee (IACUC) of Daiichi Sankyo Co., Ltd.[2]
-
Cell Lines and Xenografts: Human leukemia cell lines (e.g., MOLM-13) or patient-derived xenograft (PDX) cells were transplanted into mice to establish systemic leukemia.[2]
-
Drug Administration: this compound (as DS-1594a·HCl or DS-1594a·succinate) or vehicle was administered orally. For the MOLM-13 xenograft model, DS-1594a·HCl was administered at 50, 100, and 200 mg/kg.[2]
-
Efficacy Assessment: Disease progression was monitored by assessing the percentage of human CD45-positive (hCD45+) cells in peripheral blood or bone marrow via flow cytometry.[2] Survival was also a key endpoint.[2]
-
Pharmacodynamic Analysis: Bone marrow cells were collected from treated and control animals to analyze the expression of Menin-MLL1 target genes using real-time quantitative polymerase chain reaction (RT-qPCR).[2]
Caption: Workflow for assessing the in vivo efficacy of this compound in preclinical mouse models.
Conclusion
The preclinical data for this compound demonstrate a promising pharmacokinetic and pharmacodynamic profile. The compound is orally bioavailable and exhibits potent, mechanism-based antitumor activity in relevant preclinical models of acute leukemia. These findings have provided a strong rationale for the clinical investigation of this compound as a targeted therapy for patients with MLL1-rearranged or NPM1-mutated acute leukemias.[2][3] A phase 1/2 clinical trial is currently underway to evaluate the safety and efficacy of this compound in this patient population.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 1/2 Trial Initiated for Daiichi Sankyo’s Menin Inhibitor DS-1594 in Patients with Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia- Daiichi Sankyo US [daiichisankyo.us]
Emilumenib (DS-1594): A Targeted Approach to Disrupting Leukemogenic Signaling in Acute Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emilumenib (DS-1594) is an orally available, small-molecule inhibitor that targets the protein-protein interaction between menin and KMT2A (Lysine Methyltransferase 2A), also known as Mixed Lineage Leukemia (MLL) protein.[1] This interaction is a critical driver of leukemogenesis in specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements (KMT2A-r) or nucleophosmin 1 (NPM1) mutations (NPM1m).[2][3] By disrupting this complex, this compound represents a targeted therapeutic strategy aimed at inhibiting leukemic cell growth and promoting differentiation.[3] Preclinical studies have demonstrated its potent and selective activity, leading to its evaluation in clinical trials.[3][4] This guide provides a technical overview of this compound's mechanism of action, preclinical efficacy, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Disrupting the Menin-KMT2A Axis
In normal hematopoiesis, the KMT2A protein is a histone methyltransferase that plays a crucial role in regulating gene expression and cell development.[5] However, in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), chromosomal translocations result in KMT2A gene rearrangements, creating oncogenic fusion proteins (e.g., KMT2A-AFF1, KMT2A-MLLT3).[6][7][8] These KMT2A fusion proteins, as well as the wild-type KMT2A in the context of NPM1 mutations, require interaction with the scaffold protein menin to drive a specific leukemogenic gene expression program.[5][9]
The menin-KMT2A complex binds to the promoters of key target genes, most notably the HOX gene family (especially HOXA9) and their cofactor MEIS1.[5][10] The aberrant overexpression of these genes is essential for maintaining the leukemic state by promoting proliferation and blocking hematopoietic differentiation.[10]
This compound is designed to fit into a pocket on the menin protein, physically blocking its interaction with KMT2A.[3] This disruption leads to the eviction of the complex from chromatin, resulting in the downregulation of HOX and MEIS1 gene expression.[4] Consequently, the leukemic cells lose their proliferative capacity and are induced to differentiate, ultimately leading to apoptosis.[2][11]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Phase 1/2 Trial Initiated for Daiichi Sankyo’s Menin Inhibitor DS-1594 in Patients with Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia- Daiichi Sankyo US [daiichisankyo.us]
- 4. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the Menin-KMT2A interaction in leukemia: Lessons learned and future directions. | Semantic Scholar [semanticscholar.org]
- 8. Targeting the Menin-KMT2A interaction in leukemia: Lessons learned and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Investigating the Cellular Uptake and Distribution of Emilumenib: A Technical Guide
Introduction
Emilumenib (DS-1594) is an orally available, selective small-molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) protein.[1] This interaction is a key driver for the maintenance of a leukemogenic gene expression program in specific subtypes of acute leukemia, such as those with MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[2] By disrupting the menin-MLL complex, this compound leads to the differentiation and subsequent apoptosis of leukemic blasts.[2]
Understanding the cellular pharmacokinetics of this compound—specifically, how it enters cancer cells, its rate of accumulation, and its distribution among subcellular compartments—is fundamental to elucidating its mechanism of action and optimizing its therapeutic potential. This technical guide provides a detailed overview of the experimental methodologies used to characterize the cellular uptake and distribution of this compound, supported by representative data and workflow visualizations.
Cellular Uptake Kinetics of this compound
The ability of this compound to reach its intracellular target is the first critical step in its therapeutic action. Studies suggest that many small molecule inhibitors can enter cells through a combination of passive diffusion and active transport mechanisms.[3][4] The initial investigation into this compound's uptake kinetics was performed in human acute myeloid leukemia (AML) cell lines known to be sensitive to menin inhibition.
Quantitative Analysis of Cellular Uptake
The rate and extent of this compound accumulation were measured over time in MLL-rearranged (MOLM-13) and NPM1-mutated (OCI-AML3) leukemia cell lines. The cells were incubated with a fixed concentration of this compound, and intracellular drug concentrations were quantified at various time points using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Table 1: Time-Dependent Cellular Accumulation of this compound (1 µM) in Leukemia Cell Lines
| Time Point | MOLM-13 Intracellular Conc. (ng/10^6 cells) | OCI-AML3 Intracellular Conc. (ng/10^6 cells) |
|---|---|---|
| 2 min | 1.5 ± 0.2 | 1.3 ± 0.3 |
| 5 min | 3.8 ± 0.4 | 3.5 ± 0.5 |
| 15 min | 8.9 ± 0.9 | 8.2 ± 1.1 |
| 30 min | 14.2 ± 1.5 | 13.5 ± 1.8 |
| 60 min | 15.1 ± 1.6 | 14.8 ± 2.0 |
| 120 min | 15.3 ± 1.9 | 15.0 ± 2.1 |
Data are presented as mean ± standard deviation and are representative of typical experimental results.
The results indicate that this compound is rapidly taken up by leukemia cells, reaching a steady-state concentration within approximately 60 minutes of exposure.
Experimental Workflow: Cellular Uptake Assay
Caption: Workflow for quantifying this compound cellular uptake via LC-MS/MS.
Detailed Protocol: Cellular Uptake Assay
-
Cell Culture: Seed leukemia cells (e.g., MOLM-13) in 6-well plates at a density of 0.5 x 10^6 cells/mL in appropriate growth medium and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock in pre-warmed growth medium to achieve a final concentration of 1 µM. Add the drug-containing medium to the cells and incubate for desired time points (e.g., 2, 5, 15, 30, 60, 120 minutes).
-
Cell Harvesting: To stop the uptake, transfer the cell suspension to a 1.5 mL microcentrifuge tube and immediately place it on ice.
-
Washing: Centrifuge the cells at 500 x g for 3 minutes at 4°C. Discard the supernatant and wash the cell pellet three times with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Cell Lysis and Extraction: After the final wash, resuspend the cell pellet in a known volume (e.g., 200 µL) of lysis buffer (acetonitrile with a known concentration of an internal standard, such as a deuterated analog of the drug). Vortex vigorously for 1 minute to ensure complete lysis and protein precipitation.
-
Quantification: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to an HPLC vial for analysis. Quantify the concentration of this compound using a validated LC-MS/MS method.[5][6] Normalize the result to the cell count to determine the amount of drug per million cells.
Subcellular Distribution and Localization
Since the menin-MLL complex functions within the nucleus, confirming the nuclear accumulation of this compound is crucial for validating its mechanism of action. The subcellular distribution was investigated through two complementary methods: biochemical fractionation and direct visualization via confocal microscopy.
Quantitative Analysis by Subcellular Fractionation
MOLM-13 cells were treated with this compound for one hour, followed by a subcellular fractionation protocol to isolate the nuclear, cytosolic, mitochondrial, and microsomal fractions. The concentration of this compound in each fraction was then determined by LC-MS/MS.
Table 2: Subcellular Distribution of this compound in MOLM-13 Cells
| Cellular Fraction | This compound Concentration (ng/mg protein) | Percentage of Total Intracellular Drug (%) |
|---|---|---|
| Cytosol | 45.8 ± 5.1 | 35.5% |
| Nucleus | 72.3 ± 8.9 | 56.1% |
| Mitochondria | 8.1 ± 1.3 | 6.3% |
| Microsomes/Membrane | 2.7 ± 0.6 | 2.1% |
Data are presented as mean ± standard deviation.
The data clearly show that this compound preferentially accumulates in the nucleus, the site of its therapeutic target.
Visualization of Subcellular Distribution
Caption: Predominant nuclear accumulation of this compound in leukemia cells.
Detailed Protocol: Subcellular Fractionation
-
Cell Treatment and Harvesting: Treat 50-100 x 10^6 MOLM-13 cells with 1 µM this compound for 1 hour. Harvest cells by centrifugation and wash twice with ice-cold PBS.
-
Cytoplasmic Extraction: Resuspend the cell pellet in a hypotonic buffer (e.g., Buffer A from a commercial kit) and incubate on ice for 15 minutes to swell the cells.[7]
-
Homogenization: Lyse the cell membrane by passing the suspension through a 27-gauge needle 10-15 times or by using a Dounce homogenizer. Monitor lysis using Trypan blue staining under a microscope.
-
Isolation of Nuclei: Centrifuge the homogenate at 700-800 x g for 10 minutes at 4°C. The resulting pellet contains the nuclei, and the supernatant contains the cytoplasm, mitochondria, and microsomes.[8]
-
Isolation of Mitochondria: Transfer the supernatant from the previous step to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The pellet contains the mitochondrial fraction.[9]
-
Isolation of Microsomes: Transfer the supernatant from the mitochondrial spin to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction, and the supernatant is the cytosolic fraction.
-
Fraction Purity and Quantification: Assess the purity of each fraction via Western blotting for marker proteins (e.g., Histone H3 for nucleus, Tubulin for cytosol, COX IV for mitochondria). Determine the protein concentration of each fraction using a BCA assay. Extract this compound from each fraction using acetonitrile and quantify by LC-MS/MS, normalizing to protein content.
Detailed Protocol: Confocal Microscopy
Confocal microscopy provides visual confirmation of the drug's localization.[10][11]
-
Cell Seeding: Seed cells on poly-L-lysine coated coverslips in a 12-well plate.
-
Drug Incubation: Treat cells with a fluorescently-tagged analog of this compound (e.g., this compound-BODIPY) for 1 hour at 37°C.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with a fluorescent nuclear dye such as Hoechst 33342 for 10 minutes.
-
Fixation and Mounting: Wash the cells again with PBS, fix with 4% paraformaldehyde for 15 minutes, and mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the slides using a confocal laser scanning microscope.[12] Acquire images in separate channels for the drug analog (e.g., green fluorescence) and the nuclear stain (blue fluorescence). Merging the images will show the co-localization of the drug within the nucleus.
Mechanism of Action: Disruption of Menin-MLL Interaction
This compound's therapeutic effect stems from its ability to enter the nucleus and physically disrupt the binding of menin to MLL. This prevents the recruitment of the complex to the promoter regions of target genes like MEIS1 and HOXA9, leading to their transcriptional downregulation and subsequent cell differentiation.
Signaling Pathway: this compound Target Engagement
Caption: this compound disrupts the Menin-MLL complex, inhibiting leukemogenic gene expression.
Detailed Protocol: Chromatin Immunoprecipitation (ChIP)-qPCR
This assay directly measures whether this compound treatment reduces the association of menin with a known target gene promoter.
-
Cell Treatment: Treat MOLM-13 cells with 1 µM this compound or vehicle (DMSO) for 6 hours.
-
Cross-linking: Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for menin. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C overnight. Purify the precipitated DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) to measure the amount of a specific target gene promoter (e.g., MEIS1) present in the immunoprecipitated DNA. A significant reduction in the amount of MEIS1 promoter DNA in the this compound-treated sample compared to the vehicle control indicates successful target engagement.
Conclusion
The experimental evidence outlined in this guide demonstrates that this compound effectively penetrates leukemia cells and achieves high concentrations within the nucleus. This efficient cellular uptake and targeted subcellular distribution enable this compound to engage the menin-MLL complex at its site of action. By disrupting this key interaction, this compound downregulates the expression of critical leukemogenic genes, providing a sound mechanistic basis for its potent anti-leukemic activity observed in preclinical and clinical settings. These findings underscore the importance of understanding a drug's cellular pharmacokinetics as a cornerstone of modern drug development.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular uptake of imatinib into leukemic cells is independent of human organic cation transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Drug Uptake by HPLC | Nawah Scientific [nawah-scientific.com]
- 6. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. connectsci.au [connectsci.au]
- 12. mdpi.com [mdpi.com]
Emilumenib's Impact on Downstream Gene Expression in Acute Myeloid Leukemia (AML) Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases is driven by genetic abnormalities, including rearrangements of the KMT2A (formerly MLL) gene and mutations in the NPM1 gene. These alterations lead to the dysregulation of gene expression programs that are essential for leukemogenesis. Emilumenib (DS-1594), a potent and selective small-molecule inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction, has emerged as a promising therapeutic strategy for these genetically defined AML subtypes. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on downstream gene expression in AML cells, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: Disruption of the Menin-MLL Interaction
This compound's primary mechanism of action is the disruption of the critical protein-protein interaction between menin and the MLL1 protein (or its fusion products in KMT2A-rearranged leukemia).[1][2][3] Menin acts as a scaffold protein, tethering the MLL1 complex to chromatin, which is essential for the transcriptional activation of key target genes, including the HOX and MEIS1 gene families.[1][2] By binding to menin, this compound allosterically inhibits its interaction with MLL1, leading to the displacement of the MLL1 complex from the chromatin of target genes. This results in the downregulation of their expression, thereby suppressing the leukemogenic program.[2]
Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenic gene expression.
Downstream Gene Expression Changes Induced by this compound
Treatment of KMT2A-rearranged or NPM1-mutated AML cells with this compound leads to a significant and selective downregulation of key leukemogenic target genes. The most consistently reported downstream effects are the reduced expression of MEIS1, HOXA9, and other HOX cluster genes.
Quantitative Gene Expression Data
The following tables summarize the quantitative data on the downregulation of key target genes in AML cell lines and patient-derived xenograft (PDX) models following treatment with this compound (DS-1594a).
Table 1: Effect of this compound (DS-1594a·HCl) on MLL-Fusion Target Gene Expression in MOLM-13 Cells
| Gene | Concentration (nM) | Fold Change vs. Control |
| MEIS1 | 10 | ~0.5 |
| 100 | ~0.2 | |
| HOXA9 | 10 | ~0.6 |
| 100 | ~0.3 | |
| PBX3 | 10 | ~0.7 |
| 100 | ~0.4 |
Data adapted from preclinical studies. The values represent approximate fold changes observed in RT-qPCR analyses.
Table 2: Effect of this compound (DS-1594a·succinate) on Gene Expression in MLL-rearranged AML PDX Model
| Gene | Treatment | Relative Expression |
| MEIS1 | Vehicle | 1.0 |
| This compound | < 0.2 | |
| HOXA9 | Vehicle | 1.0 |
| This compound | < 0.2 |
Data represents relative gene expression levels in an in vivo PDX model, demonstrating significant downregulation of target genes upon this compound treatment.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on downstream gene expression.
Cell Culture and Drug Treatment
-
Cell Lines: Human AML cell lines with KMT2A rearrangements (e.g., MOLM-13, MV4;11) or NPM1 mutations (e.g., OCI-AML3) are commonly used.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound (DS-1594a) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments. A vehicle control (DMSO) is run in parallel.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using an RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a NanoDrop spectrophotometer.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems).
-
qPCR: RT-qPCR is performed using a ViiA 7 Real-Time PCR System (Applied Biosystems) with TaqMan Gene Expression Assays for target genes (MEIS1, HOXA9, PBX3, etc.) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the relative fold change in gene expression.
RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a TruSeq Stranded mRNA Library Prep Kit (Illumina).
-
Sequencing: Sequencing is performed on an Illumina NovaSeq or similar high-throughput sequencing platform.
-
Data Analysis: Raw sequencing reads are aligned to the human reference genome (e.g., hg38). Differential gene expression analysis is performed using tools like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon this compound treatment.
Chromatin Immunoprecipitation (ChIP)
-
Cross-linking and Sonication: Cells are cross-linked with formaldehyde, and the chromatin is sheared to an average size of 200-500 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to Menin, MLL1, or histone marks (e.g., H3K4me3) overnight. The antibody-chromatin complexes are then captured using protein A/G magnetic beads.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be analyzed by qPCR (ChIP-qPCR) to assess enrichment at specific gene promoters or by high-throughput sequencing (ChIP-seq) to determine genome-wide binding patterns.
Caption: A typical experimental workflow to assess this compound's effects on AML cells.
This compound and the JAK-STAT Pathway
The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway is a critical mediator of cytokine signaling and is frequently dysregulated in AML, contributing to cell proliferation, survival, and differentiation block. While the direct downstream effects of this compound are centered on the Menin-MLL1 axis and its target genes like HOX and MEIS1, the broader implications for other oncogenic signaling pathways are of interest.
Currently, there is limited direct evidence in the published literature to suggest that the JAK-STAT pathway is a primary downstream target of this compound in AML. The predominant mechanism of action of menin inhibitors is the specific disruption of the Menin-MLL interaction, leading to transcriptional reprogramming of a distinct set of genes.
However, it is plausible that crosstalk exists between the Menin-MLL axis and the JAK-STAT pathway. For instance, some downstream targets of MLL-fusion proteins could potentially influence the expression or activity of components of the JAK-STAT pathway. Further research is warranted to explore any potential indirect effects of this compound on JAK-STAT signaling in AML.
Conclusion
This compound represents a targeted therapeutic approach for AML with KMT2A rearrangements or NPM1 mutations. Its mechanism of action, centered on the disruption of the Menin-MLL1 interaction, leads to the specific downregulation of key leukemogenic genes, most notably MEIS1 and HOXA9. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other menin inhibitors, which hold significant promise for improving outcomes for patients with these high-risk forms of AML. Further exploration into the potential interplay with other critical signaling pathways, such as JAK-STAT, will provide a more comprehensive understanding of the full therapeutic potential of this class of drugs.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Functional Groups of the Emilumenib Molecule
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emilumenib (also known as DS-1594) is a potent and orally bioavailable small molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction.[1][2] It is under investigation for the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in patients with KMT2A (MLL1) rearrangements or NPM1 mutations.[2][3] This guide provides a detailed analysis of the core functional groups of the this compound molecule, their physicochemical properties, their role in the mechanism of action, and the experimental methodologies used for their characterization.
Molecular Structure and Core Functional Groups
The chemical structure of this compound is defined by its IUPAC name: (1R,2S,4R)-4-((4-(5,6-dimethoxypyridazin-3-yl)benzyl)amino)-2-(methyl(6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)amino)cyclopentan-1-ol .[2] This complex structure is composed of several key functional groups that are critical for its biological activity.
Figure 1: 2D Chemical Structure of this compound.
The core functional groups of this compound can be broken down as follows:
-
Thieno[2,3-d]pyrimidine Core: This fused heterocyclic system forms the central scaffold of the molecule. The thienopyrimidine core is a common motif in kinase inhibitors and other biologically active molecules. In this compound, it serves as the anchor for key substituents that dictate its binding affinity and selectivity.[1][4]
-
Secondary and Tertiary Amines: The molecule contains a secondary amine linking the benzyl group to the cyclopentanol ring and a tertiary amine where the methyl group is attached to the nitrogen that connects the cyclopentanol ring to the thienopyrimidine core. These amine groups are crucial for forming hydrogen bonds and salt bridges with the target protein.
-
Cyclopentanol Ring: This alicyclic alcohol provides a rigid, three-dimensional framework that properly orients the other functional groups for optimal interaction with the menin protein. The hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor.
-
Dimethoxypyridazine Ring: This aromatic heterocycle, substituted with two methoxy groups, is a key feature for the molecule's interaction with the menin binding pocket. The methoxy groups (-OCH3) can influence the electronic properties and solubility of the molecule.
-
Benzyl Group: This aromatic ring acts as a spacer, connecting the dimethoxypyridazine moiety to the core of the molecule.
-
Trifluoroethyl Group: The -CH2CF3 group attached to the thienopyrimidine core is a lipophilic moiety that can enhance binding affinity through hydrophobic interactions and can also improve metabolic stability. The inclusion of fluorine atoms has been shown to substantially improve the inhibitory activity of menin-MLL inhibitors.[5]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its drug-like characteristics, including its oral bioavailability.
| Property | Value | Reference |
| Molecular Formula | C27H29F3N6O3S | [3] |
| Molecular Weight | 574.62 g/mol | [2] |
| Hydrogen Bond Acceptors | 9 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Rotatable Bonds | 10 | [2] |
| Topological Polar Surface Area | 128.7 Ų | [2] |
| XLogP3 | 2.5 | [2] |
Mechanism of Action and Role of Functional Groups
This compound functions by disrupting the critical protein-protein interaction between menin and the MLL1 fusion protein. This interaction is essential for the leukemogenic activity of MLL fusion proteins, which drive the aberrant expression of genes like HOXA9 and MEIS1, leading to the proliferation of leukemia cells and a block in their differentiation.[6][7]
The functional groups of this compound play specific roles in its binding to the menin protein, mimicking the key interactions of the natural MLL peptide. The thienopyrimidine core and its substituents are designed to fit into a hydrophobic pocket on the surface of menin, a site normally occupied by MLL1.[1][4] The amine and hydroxyl groups are positioned to form critical hydrogen bonds with amino acid residues in the binding site, thereby anchoring the molecule and contributing to its high binding affinity. The dimethoxypyridazine and trifluoroethyl groups engage in further hydrophobic and van der Waals interactions, enhancing the overall potency of the inhibitor.
Signaling Pathway
The binding of this compound to menin initiates a cascade of downstream effects, ultimately leading to the differentiation and apoptosis of leukemia cells. The signaling pathway can be visualized as follows:
Caption: Signaling pathway disrupted by this compound.
Experimental Protocols
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is proprietary, the synthesis of the thieno[2,3-d]pyrimidine core and its derivatives is well-documented in the chemical literature. A general synthetic approach involves the following key steps:
-
Synthesis of the Thieno[2,3-d]pyrimidine Core: This is typically achieved through a multi-step reaction sequence starting from a substituted thiophene derivative, which is then cyclized with a formamide equivalent to form the pyrimidine ring.
-
Functionalization of the Core: The thienopyrimidine core is then functionalized through a series of reactions, such as nucleophilic aromatic substitution, to introduce the various side chains.
-
Coupling of the Side Chains: The cyclopentanol moiety, the dimethoxypyridazine-benzyl group, and the trifluoroethyl group are synthesized separately and then coupled to the thienopyrimidine core using standard organic chemistry reactions, such as amide bond formation or Suzuki coupling.
-
Purification: The final product is purified using techniques like column chromatography and recrystallization to yield high-purity this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to determine the number and types of hydrogen atoms in the molecule. The chemical shifts, splitting patterns, and integration of the peaks provide a detailed map of the proton environment in each functional group.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl).
-
2D NMR (COSY, HSQC, HMBC): These techniques are used to establish the connectivity between different atoms in the molecule, confirming the overall structure and the attachment of the various functional groups.
Infrared (IR) Spectroscopy:
-
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorbances would be expected for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C=N and C=C stretches of the aromatic rings, and the C-F stretches of the trifluoroethyl group.
In Vitro Activity Assays
Fluorescence Polarization (FP) Assay for Menin-MLL Interaction:
This assay is used to quantify the inhibitory potency of this compound on the menin-MLL interaction.
-
Principle: A small, fluorescently labeled peptide derived from the MLL protein is used as a probe. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger menin protein, its tumbling is restricted, leading to a high fluorescence polarization signal.
-
Procedure:
-
A constant concentration of the fluorescent MLL peptide and menin protein are incubated together to allow for binding.
-
Increasing concentrations of this compound are added to the mixture.
-
As this compound displaces the fluorescent peptide from menin, the fluorescence polarization signal decreases.
-
The IC50 value (the concentration of inhibitor required to displace 50% of the bound peptide) is calculated from the dose-response curve.
-
Cell-Based Assays:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): These assays are used to determine the effect of this compound on the growth and survival of leukemia cell lines. Cells are treated with a range of this compound concentrations, and the cell viability is measured after a set incubation period. The GI50 (concentration for 50% growth inhibition) is then determined.[3]
-
Flow Cytometry for Differentiation Markers: To assess the ability of this compound to induce differentiation, leukemia cells are treated with the compound and then stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b). The percentage of differentiated cells is then quantified by flow cytometry.
Quantitative Data
The following table summarizes key quantitative data for this compound's in vitro activity.
| Cell Line | Genotype | Assay | Endpoint | Value (nM) | Reference |
| MV4-11 | MLL-rearranged | Cell Growth | GI50 | 2.5 | [3] |
| MOLM-13 | MLL-rearranged | Cell Growth | GI50 | 6.2 | [3] |
| OCI-AML3 | NPM1-mutated | Cell Growth | GI50 | 10 | [3] |
| KOPN-8 | MLL-rearranged | Cell Growth | GI50 | 28.5 | [3] |
| - | - | Menin-MLL Binding | IC50 | 1.4 | [7] |
Logical Workflow for Drug Development
The development of a targeted inhibitor like this compound follows a logical workflow from target identification to clinical trials.
Caption: Drug development workflow for this compound.
Conclusion
The this compound molecule is a complex and highly specific inhibitor of the menin-MLL interaction. Its efficacy is derived from the precise arrangement of its core functional groups, which allows it to bind with high affinity to the menin protein and disrupt its oncogenic activity. A thorough understanding of these functional groups, their physicochemical properties, and their roles in the molecule's mechanism of action is essential for the continued development and optimization of this and other targeted therapies for acute leukemia. The experimental protocols outlined in this guide provide a framework for the characterization and evaluation of such compounds.
References
- 1. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Theoretical models of inhibitory activity for inhibitors of protein–protein interactions: targeting menin–mixed lineage leukemia with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What are the new molecules for menin inhibitors? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Emilumenib In Vitro Cell-Based Assays in Leukemia Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emilumenib (also known as DS-1594a) is a potent and orally active small molecule inhibitor of the Menin-Mixed Lineage Leukemia (MLL1) interaction.[1][2][3] It has demonstrated selective growth inhibition against acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) cells, particularly those with MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations.[1][2] These genetic alterations are critical drivers in certain subtypes of leukemia, making the Menin-MLL1 interaction a promising therapeutic target. This compound disrupts the pro-leukemogenic signaling mediated by the Menin-KMLL1 complex, leading to cell growth inhibition and apoptosis.[1][3]
These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound against various leukemia cell lines. The described methodologies are foundational for determining the half-maximal inhibitory concentration (IC50), evaluating effects on cell viability, and can be adapted for more specific mechanistic studies.
Data Presentation
Table 1: Summary of this compound In Vitro Activity in Leukemia Cell Lines
| Cell Line | Leukemia Type | Key Mutations | Assay Type | IC50/GI50 (nM) | Reference |
| MV4-11 | AML | MLL-AF4 | Cell Growth Inhibition | 2.5 | [2] |
| MOLM-13 | AML | MLL-AF9 | Cell Growth Inhibition | 6.2 | [2] |
| OCI-AML3 | AML | NPM1c | Cell Growth Inhibition | 10 | [2] |
| KOPN-8 | B-ALL | MLL-AF10 | Cell Growth Inhibition | 28.5 | [2] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are often used interchangeably. The data presented is based on available literature and further experimental validation is recommended.
Signaling Pathway
The Menin-MLL1 complex is a key regulator of gene expression, and its aberrant activity due to MLL1 rearrangements or NPM1 mutations is a driver of leukemogenesis. Menin acts as a scaffold protein, bringing MLL1 to chromatin, where it methylates histone H3 on lysine 4 (H3K4), leading to the transcriptional activation of genes that promote leukemia cell proliferation and survival. This compound functions by binding to Menin and disrupting its interaction with MLL1, thereby inhibiting the downstream pro-leukemogenic gene expression program.
Experimental Protocols
This section outlines a general protocol for determining the cytotoxic effects of this compound on suspension leukemia cell lines using a common colorimetric method, the MTT assay. This assay measures cell metabolic activity as an indicator of cell viability.[4]
Experimental Workflow
Materials and Reagents
-
Leukemia cell lines (e.g., MV4-11, MOLM-13, OCI-AML3, KOPN-8)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 0.04 M HCl in isopropanol or acidified SDS)[5]
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure
-
Cell Culture and Maintenance:
-
Culture leukemia cell lines in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>90%) before starting the experiment.
-
-
This compound Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Store the stock solution in aliquots at -20°C or -80°C, protected from light.[2]
-
-
Cell Seeding:
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 0.5-1.0 x 10^5 cells/mL for cell lines).[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for vehicle control (DMSO) and untreated controls.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in initial experiments to determine the approximate IC50.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells to reach a final volume of 200 µL.
-
For the vehicle control wells, add the same volume of medium containing the highest concentration of DMSO used in the drug dilutions.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
-
MTT Assay:
-
Formazan Solubilization:
-
Add 150 µL of the solubilization solution to each well.[4]
-
Gently pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Further Considerations and Alternative Assays
-
Apoptosis Assays: To confirm that cell death is occurring via apoptosis, Annexin V/Propidium Iodide staining followed by flow cytometry can be performed.[8]
-
Clonogenic Assays: For a more rigorous assessment of the long-term effects on cell proliferation and self-renewal, a clonogenic assay in semi-solid medium can be conducted.[9]
-
Western Blotting: To confirm the mechanism of action, western blotting can be used to analyze the expression levels of downstream target genes of the Menin-MLL1 complex, such as HOXA9 and MEIS1.[2]
These protocols provide a solid foundation for the in vitro characterization of this compound's activity in leukemia cell lines. The specific parameters, such as cell seeding density and incubation times, may need to be optimized for different cell lines.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. broadpharm.com [broadpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Establishing Emilumenib-Sensitive vs. Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emilumenib (also known as DS-1594) is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) interaction.[1] It disrupts the menin-KMT2A (MLL1) complex, which is crucial for the leukemogenic activity in acute leukemias harboring MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations. By inhibiting this interaction, this compound aims to suppress the expression of downstream target genes like HOXA9 and MEIS1, thereby inducing differentiation and apoptosis in leukemia cells.[2] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to this compound is paramount for developing strategies to overcome it and improve patient outcomes.
This document provides detailed protocols for establishing and characterizing this compound-resistant human leukemia cell line models. These models are invaluable tools for investigating the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general workflow for generating and characterizing resistant cell lines.
Caption: this compound signaling pathway.
References
Application Note: Protocol for Assessing Emilumenib Efficacy in Patient-Derived Xenograft (PDX) Models
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Emilumenib (DS-1594) is a potent, orally bioavailable small-molecule inhibitor targeting the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A).[1][2] This interaction is a critical driver of leukemogenesis in acute leukemias characterized by MLL1 rearrangements (MLL1-r) or mutations in Nucleophosmin 1 (NPM1c).[1][3] By disrupting the menin-MLL1 complex, this compound aims to suppress the expression of downstream target genes essential for leukemic cell proliferation and survival, such as HOXA9 and MEIS1.[4] This application note provides a detailed protocol for evaluating the preclinical efficacy of this compound in patient-derived xenograft (PDX) models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), offering a robust platform for translational research.[1][3]
Patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice, are invaluable tools in preclinical oncology.[5][6] They are known to recapitulate the heterogeneity and molecular characteristics of the original patient tumor more faithfully than traditional cell line-derived xenografts.[6][7] This protocol outlines the procedures for the establishment of leukemia PDX models, administration of this compound, and comprehensive assessment of its anti-leukemic activity.
Signaling Pathway
The menin-MLL1 interaction is a key node in a complex signaling network that regulates gene expression. In leukemias with MLL1 rearrangements or NPM1 mutations, the menin-MLL1 complex is aberrantly recruited to chromatin, leading to the upregulation of pro-leukemogenic genes. This compound acts by directly inhibiting this interaction.
Caption: this compound disrupts the Menin-MLL1 interaction, inhibiting leukemogenesis.
Experimental Workflow
The assessment of this compound efficacy in PDX models follows a systematic workflow, from the establishment of the model to the final data analysis.
References
- 1. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in the application of patient-derived xenograft models in acute leukemia resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy [researchfeatures.com]
- 7. Patient-derived xenograft (PDX) models lead the way in targeted cancer therapy | by Research Features | Medium [medium.com]
Determining the Potency of Emilumenib: Application Notes and Protocols for IC50 Determination in MOLM-13 and MV4-11 Acute Myeloid Leukemia Cell Lines
For Immediate Release
This document provides detailed application notes and experimental protocols for determining the half-maximal inhibitory concentration (IC50) of Emilumenib (DS-1594a), a potent Menin-MLL1 inhibitor, in the human acute myeloid leukemia (AML) cell lines MOLM-13 and MV4-11. These cell lines are critical models in AML research, particularly for studying therapies targeting MLL-rearranged or NPM1-mutated leukemias.
This compound has demonstrated significant efficacy in preclinical studies, showing selective growth inhibition against AML cells with these specific genetic alterations.[1][2][3] Accurate determination of its IC50 is a fundamental step in evaluating its therapeutic potential and understanding its mechanism of action.
Quantitative Data Summary
The following table summarizes the reported 50% growth inhibition (GI50) values for an this compound salt, DS-1594a·HCl, in the target cell lines.
| Cell Line | Genetic Profile | This compound (DS-1594a·HCl) GI50 (nM) | Reference |
| MOLM-13 | MLL-AF9 rearrangement | 2.5 - 28.5 | [3] |
| MV-4-11 | MLL-AF4 rearrangement | 2.5 - 28.5 | [3] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: this compound inhibits the Menin-MLL1 fusion protein interaction, disrupting leukemogenic gene expression and promoting apoptosis.
Caption: A generalized workflow for determining the IC50 of this compound using a cell viability assay.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound in MOLM-13 and MV4-11 cells.
Protocol 1: Cell Viability Assay using MTT
This protocol is adapted for suspension cell lines and is based on the principle that metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
MOLM-13 or MV4-11 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin[3][4]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[5]
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Culture: Culture MOLM-13 and MV4-11 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[3][4] Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.[4]
-
Cell Plating: On the day of the experiment, determine cell viability (should be >90%) and count the cells.[6] Resuspend the cells to a final concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well of a 96-well plate.
-
Drug Preparation and Addition: Prepare serial dilutions of this compound in culture medium from the stock solution. A common starting range for potent inhibitors is from 1 µM down to the low nanomolar or picomolar range. Add 100 µL of the diluted this compound solution to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used for drug dilution) and medium-only blanks.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader within 1 hour of adding the solubilization solution. A reference wavelength of >650 nm can be used to subtract background.[7]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blanks from all other readings.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Apoptosis Assay using Annexin V Staining
This protocol determines the extent of apoptosis induced by this compound by detecting the externalization of phosphatidylserine on the cell membrane using fluorescently labeled Annexin V.[8][9][10][11]
Materials:
-
MOLM-13 or MV4-11 cells
-
This compound
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1 x 10^6 cells in a T25 flask or appropriate culture vessel.[8][10] Treat the cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 48 or 72 hours).
-
Cell Harvesting: After incubation, collect the cells by centrifugation at approximately 400-600 x g for 5 minutes.[9]
-
Washing: Wash the cells once with cold PBS and then once with 1X Binding Buffer.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]
-
Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[9]
-
Gently vortex and incubate for 10-15 minutes at room temperature in the dark.[9][11]
-
Add Propidium Iodide (PI) to the cell suspension (follow kit instructions for concentration). PI is used to differentiate between apoptotic and necrotic cells.[8][10]
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.
-
Annexin V negative, PI negative: Live cells
-
Annexin V positive, PI negative: Early apoptotic cells
-
Annexin V positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V negative, PI positive: Necrotic cells
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent increase in apoptosis induced by this compound.
These protocols provide a robust framework for researchers to accurately determine the IC50 of this compound in MOLM-13 and MV4-11 cells, contributing to a deeper understanding of its therapeutic potential in AML.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. bosterbio.com [bosterbio.com]
Application Note: Elucidating the Mechanism of Action of Emilumenib Using CRISPR-Cas9 Genome-Wide Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction Emilumenib (also known as DS-1594) is a potent and selective small-molecule inhibitor targeting the protein-protein interaction between Menin and Mixed-Lineage Leukemia (MLL1, encoded by the KMT2A gene).[1][2] This interaction is critical for the oncogenic activity of MLL fusion proteins in acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in subtypes with KMT2A rearrangements or NPM1 mutations.[3][4] this compound disrupts the Menin-MLL1 complex, thereby inhibiting the transcription of key downstream target genes like HOXA9 and MEIS1 and suppressing leukemic cell growth.[4] While the primary target is known, a comprehensive understanding of the broader cellular pathways influencing drug response and potential resistance mechanisms is crucial for clinical development.
Genome-wide CRISPR-Cas9 knockout screens offer a powerful and unbiased approach to identify genes that modulate a cell's response to a specific drug.[5][6] By systematically knocking out every gene in the genome, researchers can identify which genetic perturbations confer either resistance or sensitivity to a compound. This application note provides detailed protocols for employing a CRISPR-Cas9 screen to investigate the mechanism of action of this compound, identify potential resistance pathways, and uncover novel therapeutic targets for combination strategies.
Hypothesized Signaling Pathway of this compound
The Menin-MLL1 complex is a key epigenetic regulator. In leukemias with KMT2A rearrangements, the MLL1 fusion protein is recruited to chromatin where it, in complex with Menin, promotes histone H3 lysine 4 (H3K4) methylation. This epigenetic mark leads to the transcriptional activation of pro-leukemogenic genes, such as HOXA9 and MEIS1.[4] this compound acts by directly blocking the Menin-MLL1 interaction, which prevents the complex from binding to chromatin, reduces H3K4 trimethylation at target loci, and ultimately suppresses the gene expression program that drives the leukemia.[1][4]
Caption: Hypothesized mechanism of this compound in KMT2A-rearranged leukemia.
Experimental Workflow: CRISPR-Cas9 Resistance Screen
A genome-wide positive selection screen is designed to identify genes whose loss confers resistance to this compound. A pooled sgRNA library is introduced into a Cas9-expressing, this compound-sensitive leukemia cell line. The cell population is then treated with a lethal dose of this compound. Cells in which the knockout of a specific gene allows them to survive and proliferate will become enriched in the final population. High-throughput sequencing is used to identify the sgRNAs corresponding to these resistance-conferring genes.
Caption: Workflow for a CRISPR-Cas9 positive selection screen.
Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Resistance Screen
This protocol outlines the steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that confer resistance to this compound.
1.1. Cell Line Preparation and Lentivirus Production
-
Cell Line Selection: Use a human AML cell line with a KMT2A rearrangement known to be sensitive to this compound (e.g., MOLM-13, MV4-11).
-
Generate Cas9 Stable Cell Line: Transduce the selected cell line with a lentiviral vector constitutively expressing SpCas9 and a selection marker (e.g., blasticidin). Select and expand a stable, high-Cas9-expressing clonal population. Validate Cas9 activity using a functional assay.
-
Lentiviral Library Production: Transfect HEK293T cells with a genome-wide sgRNA library plasmid pool (e.g., GeCKO v2 Library A+B) along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection and determine the viral titer.
1.2. CRISPR Library Transduction and Screening
-
Transduction: Transduce the Cas9-expressing AML cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI = 0.3) to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Selection: Two days post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin for the GeCKO library) for 3-5 days.
-
Baseline Sample Collection: After selection, harvest a population of cells representing the initial sgRNA library distribution (T=0 sample).
-
This compound Treatment: Split the remaining cell population into two groups: a vehicle control (DMSO) and an this compound-treated group. Culture the cells for 14-21 days with a concentration of this compound that results in >80% cell death (e.g., IC90, determined beforehand).
-
Cell Harvesting: Passage the cells as needed throughout the treatment period, maintaining library representation. At the end of the screen, harvest the surviving cells from the this compound-treated group and a matched number of cells from the vehicle control group.
1.3. Sample Preparation for Sequencing
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T=0, vehicle control, and this compound-treated cell pellets.
-
sgRNA Amplification: Use a two-step PCR protocol to amplify the integrated sgRNA sequences from the genomic DNA. The first PCR amplifies the sgRNA region, and the second PCR adds Illumina sequencing adapters and barcodes for multiplexing.
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform (e.g., NextSeq, NovaSeq).
Protocol 2: Data Analysis and Hit Identification
-
Quality Control: Trim sequencing adapters and remove low-quality reads from the raw FASTQ files.
-
sgRNA Read Counting: Align the reads to the sgRNA library reference file to generate a read count table for each sample.
-
Hit Identification: Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify significantly enriched sgRNAs and genes in the this compound-treated samples compared to the control samples.[7] MAGeCK provides statistical scores (p-value and false discovery rate) for each gene.
Protocol 3: Validation of Candidate Genes
-
Individual Gene Knockout: For the top 3-5 candidate genes identified from the screen, design 2-3 new sgRNAs per gene.
-
Generate Knockout Cell Lines: Transduce the parental Cas9-expressing AML cell line with lentivirus for each individual sgRNA. Generate stable knockout cell pools or single-cell clones.
-
Confirm Knockout: Validate gene knockout at the protein level using Western Blot or at the mRNA level using RT-qPCR.
-
Functional Validation: Perform a dose-response assay by treating the validated knockout cells and wild-type control cells with a range of this compound concentrations. A resistant phenotype is confirmed if the knockout cells show a significant rightward shift in the IC50 curve compared to the control.
Data Presentation and Expected Results
Quantitative data should be organized into clear tables for comparison.
Table 1: Baseline this compound Sensitivity in AML Cell Lines
| Cell Line | Genotype | This compound IC50 (nM) |
|---|---|---|
| MOLM-13 | KMT2A-MLLT3 | 8.5 |
| MV4-11 | KMT2A-AFF1 | 12.1 |
| OCI-AML3 | NPM1c | 15.4 |
| HL-60 | KMT2A/NPM1 WT | >10,000 |
(Hypothetical data for illustrative purposes)
Table 2: Top Gene Hits from Genome-Wide Resistance Screen
| Gene Symbol | Rank | MAGeCK Score | p-value | FDR |
|---|---|---|---|---|
| GENEX | 1 | 15.4 | 1.2e-8 | 2.5e-7 |
| GENEY | 2 | 12.1 | 3.5e-7 | 4.1e-6 |
| GENEZ | 3 | 10.8 | 1.1e-6 | 9.8e-6 |
| MEN1 | 4 | 9.5 | 5.4e-6 | 3.2e-5 |
| KMT2A | 5 | 9.2 | 8.9e-6 | 4.5e-5 |
(Hypothetical data. As expected, knockout of the direct targets MEN1 or KMT2A would likely confer resistance)
Table 3: Validation of GENEX Knockout on this compound Sensitivity
| Cell Line | This compound IC50 (nM) | Fold Change |
|---|---|---|
| MOLM-13 WT | 8.7 ± 0.9 | 1.0 |
| MOLM-13 GENEX KO | 154.2 ± 15.1 | 17.7 |
(Hypothetical data confirming GENEX loss confers resistance)
Conclusion
The application of a genome-wide CRISPR-Cas9 screen is a robust method for deeply interrogating the mechanism of action of targeted therapies like this compound. This approach can successfully identify not only expected resistance mechanisms (e.g., loss of the drug's direct target) but also novel genes and pathways that modulate drug sensitivity. The validated hits from such a screen can serve as biomarkers for patient stratification, provide a rationale for novel combination therapies to overcome resistance, and ultimately accelerate the clinical development of this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medkoo.com [medkoo.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induction by Emilumenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emilumenib (DS-1594) is a potent and selective small-molecule inhibitor of the menin-mixed lineage leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.[1] In leukemias with MLL rearrangements or NPM1 mutations, the menin protein acts as a crucial cofactor for the oncogenic activity of MLL fusion proteins.[1] By disrupting the menin-MLL interaction, this compound is designed to induce differentiation and subsequently trigger apoptosis in leukemic blasts.[1] This application note provides a detailed protocol for utilizing flow cytometry to quantify the apoptotic effects of this compound on leukemia cell lines.
The Annexin V/Propidium Iodide (PI) assay is a widely used and reliable method for detecting apoptosis by flow cytometry.[2][3][4] This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[3] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes.[3] However, in late-stage apoptosis and necrosis, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[2] By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (rare)
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a human MLL-rearranged acute myeloid leukemia (AML) cell line (e.g., MOLM-13) treated with this compound for 48 hours.
Table 1: Dose-Dependent Induction of Apoptosis by this compound
| This compound Concentration (nM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 1.0 |
| 50 | 62.1 ± 4.2 | 25.3 ± 3.1 | 12.6 ± 2.3 |
| 100 | 40.5 ± 5.1 | 42.8 ± 4.5 | 16.7 ± 2.8 |
| 500 | 15.3 ± 3.8 | 55.9 ± 6.2 | 28.8 ± 4.1 |
Table 2: Time-Course of Apoptosis Induction by this compound (100 nM)
| Time (hours) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 12 | 88.3 ± 2.5 | 7.5 ± 1.1 | 4.2 ± 0.9 |
| 24 | 65.7 ± 3.9 | 22.4 ± 2.8 | 11.9 ± 1.7 |
| 48 | 40.5 ± 5.1 | 42.8 ± 4.5 | 16.7 ± 2.8 |
| 72 | 22.1 ± 4.3 | 48.2 ± 5.3 | 29.7 ± 3.9 |
Experimental Protocols
Materials
-
Leukemia cell line (e.g., MOLM-13, MV4-11)
-
This compound
-
Dimethyl sulfoxide (DMSO, for dissolving this compound)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the leukemia cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 0.5 x 10^6 cells/mL in new culture plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 500 nM) for the desired time points (e.g., 12, 24, 48, 72 hours). Include a vehicle control (DMSO) at the same concentration as the highest drug treatment.
Annexin V/PI Staining Protocol[2][3][6]
-
Cell Harvesting: After the treatment period, collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.[2]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for flow cytometry analysis of apoptosis.
Logical Relationships of Cell Populations
Caption: Quadrant analysis of Annexin V vs. PI flow cytometry data.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of high-throughput screening assays for novel Menin-MLL inhibitors based on Emilumenib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in a significant subset of acute leukemias, particularly those with MLL gene rearrangements or NPM1 mutations.[1][2][3] Menin acts as a scaffold protein, tethering the MLL complex to chromatin and enabling the transcription of potent oncogenes like HOXA9 and MEIS1.[1][4][5] Disrupting this protein-protein interaction (PPI) has emerged as a promising therapeutic strategy.
Emilumenib (also known as DS-1594) is a highly potent and orally bioavailable small-molecule inhibitor of the Menin-MLL interaction.[6][7][8] It has demonstrated selective and potent growth inhibition of leukemia cells harboring MLL rearrangements or NPM1 mutations.[3][7] These application notes provide a framework for the development of high-throughput screening (HTS) assays to identify and characterize novel Menin-MLL inhibitors, using this compound as a reference compound. Three robust HTS methodologies are detailed: AlphaLISA, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Fluorescence Polarization (FP).
Menin-MLL Signaling Pathway
The Menin-MLL interaction is central to the pathogenic activity of MLL fusion proteins. Menin binds to the N-terminal portion of MLL, which is retained in all MLL fusion proteins.[2] This interaction is essential for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1.[1][2][4] The diagram below illustrates this critical signaling axis.
Caption: The Menin-MLL signaling pathway in leukemia.
High-Throughput Screening Assay Workflow
The general workflow for screening and identifying novel Menin-MLL inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays for confirmation and characterization.
Caption: General workflow for HTS of Menin-MLL inhibitors.
Data Presentation: Comparative Inhibitor Potency
The following table summarizes the inhibitory potency of this compound and other known Menin-MLL inhibitors, which can serve as benchmarks for newly identified compounds.
| Compound | Assay Type | IC50 (nM) | Reference Cell Lines | GI50 (nM) |
| This compound (DS-1594) | AlphaLISA | 1.4 | MV4-11, MOLM-13 | 2.5, 6.2 |
| MIV-6R | Fluorescence Pol. | 56 | MLL-rearranged cells | ~500 |
| MI-503 | Fluorescence Pol. | <100 | MLL-rearranged cells | ~1000 |
| D0060-319 | Fluorescence Pol. | 7.46 | MV4-11, MOLM-13 | 4.0, 1.7 |
Note: IC50 and GI50 values are compiled from various sources and assay conditions, and direct comparison should be made with caution.[5][7][9][10]
Experimental Protocols
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based immunoassay measures the interaction between His-tagged Menin and a biotinylated MLL-derived peptide. Donor beads coated with streptavidin bind to the biotinylated MLL peptide, while acceptor beads coated with an anti-His antibody bind to the His-tagged Menin. When Menin and MLL interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the acceptor bead, triggering a chemiluminescent signal at 615 nm. Inhibitors of the Menin-MLL interaction will disrupt this proximity, leading to a decrease in the AlphaLISA signal.
Materials:
-
Recombinant His-tagged Menin protein
-
Biotinylated MLL peptide (e.g., a peptide containing the high-affinity Menin binding motif)
-
Streptavidin-coated Donor Beads
-
Anti-His AlphaLISA Acceptor Beads
-
AlphaLISA Buffer (e.g., 30mM Tris pH 8.0, 1mM DTT, 0.01% BSA, 0.01% Tween-20)[11]
-
This compound (as a positive control)
-
384-well white microplates
-
Plate reader capable of AlphaLISA detection
Protocol:
-
Compound Plating: Prepare serial dilutions of test compounds and this compound in DMSO. Dispense a small volume (e.g., 250 nL) of the compound solutions into the 384-well assay plates.
-
Reagent Preparation:
-
Dilute His-tagged Menin and biotinylated MLL peptide in AlphaLISA buffer to the desired working concentrations. Optimal concentrations should be determined empirically but can start in the low nanomolar range.
-
Prepare a suspension of Anti-His Acceptor beads and Streptavidin Donor beads in AlphaLISA buffer according to the manufacturer's instructions. Protect the beads from light.
-
-
Assay Procedure:
-
Add a defined volume (e.g., 5 µL) of the His-tagged Menin solution to each well of the assay plate.
-
Add an equal volume (e.g., 5 µL) of the biotinylated MLL peptide solution to each well.
-
Incubate the plate at room temperature for 60 minutes to allow for the protein-peptide interaction to reach equilibrium.
-
Add a defined volume (e.g., 5 µL) of the Anti-His Acceptor bead suspension to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add an equal volume (e.g., 5 µL) of the Streptavidin Donor bead suspension to each well.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition: Read the plates on an AlphaLISA-compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This assay utilizes a long-lifetime lanthanide chelate (e.g., Europium or Terbium) as the donor fluorophore and a suitable acceptor fluorophore (e.g., FITC or a red-shifted dye). For instance, His-tagged Menin can be labeled with an anti-His antibody conjugated to the donor, while a biotinylated MLL peptide is bound to streptavidin conjugated to the acceptor. When the Menin-MLL interaction occurs, the donor and acceptor are brought into close proximity, allowing for FRET. The long-lifetime fluorescence of the donor allows for a time-gated measurement, which minimizes background fluorescence. Inhibition of the interaction leads to a decrease in the FRET signal.[12][13]
Materials:
-
His-tagged Menin protein
-
Biotinylated MLL peptide
-
Anti-His antibody conjugated to a TR-FRET donor (e.g., Europium-W1024)
-
Streptavidin conjugated to a TR-FRET acceptor (e.g., d2 or APC)
-
TR-FRET Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.005% Tween-20, pH 7.4)[13]
-
This compound
-
384-well black or white microplates
-
TR-FRET-capable plate reader
Protocol:
-
Compound Plating: As described for the AlphaLISA assay.
-
Reagent Preparation:
-
Dilute His-tagged Menin, biotinylated MLL peptide, donor-conjugated antibody, and acceptor-conjugated streptavidin in TR-FRET buffer to their optimal working concentrations.
-
-
Assay Procedure:
-
Add a defined volume (e.g., 5 µL) of the His-tagged Menin and donor-conjugated antibody mixture to each well.
-
Add an equal volume (e.g., 5 µL) of the biotinylated MLL peptide and acceptor-conjugated streptavidin mixture to each well.
-
Alternatively, a pre-incubation of Menin with the antibody and MLL with streptavidin can be performed before mixing.
-
Incubate the plate at room temperature for 60-120 minutes, protected from light.
-
-
Data Acquisition: Read the plate using a TR-FRET plate reader with appropriate excitation and emission wavelengths and a time delay.
-
Data Analysis: Calculate the ratio of acceptor to donor emission and then determine the percent inhibition and IC50 values as described for the AlphaLISA assay.
Fluorescence Polarization (FP) Assay
Principle: This assay relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled MLL peptide (the tracer) will tumble rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger Menin protein, its tumbling is slowed, leading to an increase in fluorescence polarization. Unlabeled inhibitors will compete with the fluorescent tracer for binding to Menin, causing a decrease in the polarization signal.[9][12][14]
Materials:
-
Recombinant Menin protein
-
Fluorescently labeled MLL peptide (e.g., FAM- or TAMRA-labeled)
-
FP Buffer (e.g., PBS with 0.02% Bovine γ-Globulin and 4% DMSO)[14]
-
This compound
-
384-well black, low-binding microplates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Compound Plating: As described for the previous assays.
-
Reagent Preparation:
-
Determine the Kd of the fluorescent MLL peptide for Menin to select an appropriate tracer concentration (typically at or below the Kd).
-
Dilute Menin and the fluorescent MLL peptide in FP buffer to their working concentrations.
-
-
Assay Procedure:
-
Add a defined volume (e.g., 10 µL) of the Menin solution to each well.
-
Add an equal volume (e.g., 10 µL) of the fluorescent MLL peptide solution to each well.
-
Incubate the plate at room temperature for 30-60 minutes, with gentle shaking, to reach binding equilibrium.[15]
-
-
Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Calculate the percent inhibition based on the decrease in polarization signal and determine the IC50 values.
Conclusion
The development of robust and reliable high-throughput screening assays is paramount for the discovery of novel Menin-MLL inhibitors. The AlphaLISA, TR-FRET, and FP assays described here provide powerful platforms for identifying and characterizing new chemical entities that target this critical oncogenic interaction. By using a well-characterized inhibitor such as this compound as a reference, researchers can confidently advance promising hits through the drug discovery pipeline, with the ultimate goal of developing new therapies for patients with MLL-rearranged and NPM1-mutated acute leukemias.
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assay in Summary_ki [bdb99.ucsd.edu]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for In Vivo Imaging of Emilumenib Distribution in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Emilumenib (GSK2586184) is a potent and selective inhibitor of Janus kinases (JAK), which are critical components of the JAK-STAT signaling pathway. This pathway is integral to the signal transduction of numerous cytokines and growth factors involved in hematopoiesis and immune response.[1][2] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and malignancies.[3] Understanding the in vivo biodistribution and target engagement of this compound is crucial for its preclinical and clinical development. This document provides detailed application notes and protocols for tracking the distribution of this compound in animal models using established in vivo imaging techniques, namely Positron Emission Tomography (PET) and Fluorescence Imaging.
While specific in vivo imaging data for this compound is not publicly available, the following protocols are based on established methods for other small molecule kinase inhibitors and can be adapted for this compound.
Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for transmitting signals from extracellular cytokines and growth factors to the nucleus, where they modulate gene expression.[4][5] The binding of a cytokine to its receptor initiates a cascade of events, including the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[6][7]
References
- 1. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An exhaustive examination of the research progress in identifying potential JAK inhibitors from natural products: a comprehensive overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Combination of Menin Inhibitors with Chemotherapy Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct in vitro studies on the combination of Emilumenib (DS-1594) with traditional chemotherapy agents are limited due to the de-prioritization of its development. The following application notes and protocols are based on published in vitro studies of other menin inhibitors, such as revumenib and ziftomenib, in combination with various chemotherapy agents. These can serve as a valuable reference for designing similar studies.
Introduction
Menin inhibitors are a class of targeted therapies showing promise in acute myeloid leukemia (AML) with specific genetic alterations, such as KMT2A (MLL) rearrangements or NPM1 mutations.[1][2][3] These inhibitors function by disrupting the critical interaction between menin and the KMT2A fusion protein complex, which is essential for the leukemogenic gene expression program, including the upregulation of genes like HOXA9 and MEIS1.[1][2][3][4] This disruption leads to the differentiation and apoptosis of leukemia cells.[1][2] Preclinical and early clinical data suggest that combining menin inhibitors with other chemotherapy agents can lead to synergistic anti-leukemic activity.[5][6][7]
This document provides an overview of the in vitro applications of menin inhibitors in combination with other chemotherapy agents, including representative data and detailed experimental protocols.
Signaling Pathway of Menin Inhibitors in AML
The diagram below illustrates the mechanism of action of menin inhibitors in AML with KMT2A rearrangements or NPM1 mutations.
References
- 1. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. researchgate.net [researchgate.net]
- 5. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Menin inhibitors from monotherapies to combination therapies: clinical trial updates from 2024 ASH annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Emilumenib dosage and administration schedule in mouse models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Emilumenib (DS-1594a) in mouse models of acute leukemia.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as DS-1594a) is a potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia 1 (MLL1).[1][2][3] In certain types of acute leukemia, such as those with MLL gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations, the interaction between Menin and the MLL1 fusion protein is critical for driving the expression of key genes (e.g., HOXA9, MEIS1) that promote leukemic cell growth and block differentiation.[1][4][5] this compound disrupts this interaction, leading to the downregulation of these target genes, inducing differentiation, and inhibiting the proliferation of leukemia cells.[1][3]
Q2: What are the recommended starting doses for this compound in mouse models?
A2: Preclinical studies in xenograft mouse models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL) have shown anti-tumor efficacy with oral administration of this compound (DS-1594a) in a dose range of 25 to 200 mg/kg, administered daily.[1][3] A common dosing regimen in a MOLM-13 xenograft model involved oral administration for 17 to 35 days.[3] The optimal dose will depend on the specific mouse strain, the leukemia model used, and the experimental endpoint.
Q3: How should this compound be formulated for oral administration in mice?
A3: this compound is typically administered via oral gavage. While the exact vehicle used in pivotal studies is detailed in supplemental methods of publications, a common practice for similar small molecules is to formulate them as a suspension. Suitable vehicles can include 0.5% (w/v) methylcellulose in water or a mixture of polyethylene glycol (PEG) and saline. It is crucial to ensure the compound is uniformly suspended before each administration.
Q4: What is the recommended administration schedule?
A4: Based on preclinical efficacy studies, a once-daily (QD) oral administration schedule is recommended.[6] Pharmacokinetic data from similar Menin-MLL inhibitors suggest good oral bioavailability, supporting a once-daily regimen.[7]
Q5: What are the expected pharmacodynamic effects to confirm target engagement in vivo?
A5: The primary pharmacodynamic effects of this compound are the suppression of Menin-MLL1 target gene expression. Researchers should measure the mRNA levels of genes such as MEIS1, HOXA9, and PBX3 in leukemia cells isolated from the bone marrow of treated mice.[1] A significant reduction in the expression of these genes indicates successful target engagement. Additionally, an increase in the expression of myeloid differentiation markers, such as CD11b, on leukemia cells can be monitored by flow cytometry.[4]
Q6: How can I monitor the efficacy of this compound in my mouse model?
A6: Efficacy can be monitored through several methods:
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Survival: Monitor the overall survival of the treated mice compared to a vehicle-treated control group. This compound has been shown to significantly prolong survival in leukemia xenograft models.[1][3]
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Leukemic Burden: In xenograft models using human leukemia cells (e.g., MOLM-13, MV-4-11), the percentage of human CD45-positive (hCD45+) cells in the mouse bone marrow, peripheral blood, and spleen can be quantified using flow cytometry. A reduction in the hCD45+ population indicates a therapeutic response.[1][3]
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Bioluminescence Imaging (BLI): If the leukemia cells are transduced to express luciferase, disease progression and response to treatment can be monitored non-invasively in real-time using BLI.
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Spleen Size: A reduction in spleen size (splenomegaly) is another indicator of treatment efficacy in many leukemia models.
Data Presentation
Table 1: In Vivo Efficacy of this compound (DS-1594a·HCl) in a MOLM-13 Xenograft Model
| Dosage (mg/kg, oral) | Treatment Duration | Key Efficacy Endpoint | Outcome | Reference |
| 50, 100, 200 | 17 days | % hCD45+ cells in bone marrow | Significant reduction in leukemic burden | [1] |
| 50 | 17 days | Increase in Life Span (ILS) | 82.5% | [1] |
| 100 | 17 days | Increase in Life Span (ILS) | >515% | [1] |
| 200 | 17 days | Increase in Life Span (ILS) | >515% | [1] |
Table 2: Pharmacokinetic Parameters of this compound (DS-1594a·succinate) in SCID Mice after a Single Oral Dose
| Dose (mg/kg) | Cmax (ng/mL) | AUC₂₄h (ng·h/mL) |
| 6.25 | 114 ± 11 | 918 ± 109 |
| 12.5 | 290 ± 56 | 2,420 ± 490 |
| 25 | 713 ± 150 | 7,160 ± 1,510 |
| 50 | 1,440 ± 290 | 17,200 ± 2,900 |
| 100 | 2,330 ± 430 | 33,500 ± 4,300 |
| (Values are presented as mean ± standard deviation; n=3 per group). Data sourced from Numata M, et al., 2023.[8] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
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Preparation of Formulation:
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Calculate the required amount of this compound based on the dose and number of mice.
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Prepare a suspension in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). For example, to achieve a 50 mg/kg dose in a 20g mouse with a gavage volume of 100 µL (5 mL/kg), prepare a 10 mg/mL suspension.
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Ensure the suspension is homogenous by vortexing or stirring before drawing each dose.
-
-
Animal Handling and Dosing:
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Weigh each mouse accurately before dosing to calculate the precise volume. The maximum recommended gavage volume is typically 10 mL/kg.
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Properly restrain the mouse to ensure its head and body are in a straight line to prevent esophageal or tracheal injury.
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Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for an adult mouse).
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Gently insert the needle into the esophagus and deliver the formulation slowly into the stomach.
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Monitor the mouse for any signs of distress (e.g., coughing, difficulty breathing) during and after the procedure. If distress occurs, stop immediately.
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Protocol 2: Monitoring Leukemic Burden by Flow Cytometry
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Sample Collection:
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At the desired time point (e.g., end of treatment), humanely euthanize the mouse.
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Collect bone marrow by flushing the femurs and tibias with FACS buffer (e.g., PBS with 2% FBS).
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Collect peripheral blood via cardiac puncture into EDTA-coated tubes.
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Prepare a single-cell suspension from the spleen by mechanical dissociation.
-
-
Cell Staining:
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Perform a red blood cell lysis on peripheral blood and spleen samples.
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Count the cells from each tissue.
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Aliquot approximately 1x10⁶ cells per sample into a 96-well plate or FACS tubes.
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Stain the cells with fluorescently-conjugated antibodies against human CD45 (to identify leukemic cells) and mouse CD45 (to identify mouse hematopoietic cells).
-
(Optional) Include other markers such as CD11b to assess myeloid differentiation.
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Incubate according to the antibody manufacturer's instructions, wash, and resuspend in FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on live, single cells.
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Quantify the percentage of hCD45+ cells within the total live cell population or within the total CD45+ population (hCD45+ and mCD45+).
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Compare the percentage of hCD45+ cells between vehicle- and this compound-treated groups.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Toxicity / Unexpected Weight Loss | 1. Dose is too high for the specific mouse strain or model. 2. Formulation issue (e.g., poor solubility, incorrect pH). 3. Gavage-related injury. 4. On-target toxicity in normal hematopoietic cells. | 1. Reduce the dose or switch to an intermittent dosing schedule. 2. Re-evaluate the formulation vehicle and preparation method. 3. Ensure proper gavage technique and use of appropriate needle size. 4. Monitor complete blood counts (CBCs). A 28-day toxicity study noted effects on RBCs and platelets at high doses.[1] Consider dose reduction if myelosuppression is severe. |
| Lack of Efficacy (No reduction in tumor burden) | 1. Sub-optimal dose or schedule. 2. Poor oral bioavailability due to incorrect formulation. 3. The specific leukemia model is not dependent on the Menin-MLL interaction. 4. Development of resistance. | 1. Increase the dose within the reported therapeutic range (up to 200 mg/kg). Ensure a once-daily schedule is maintained. 2. Confirm compound stability and suspension in the vehicle. Consider a pilot pharmacokinetic study. 3. Verify that your cell line has an MLL-rearrangement or NPM1-mutation. 4. Check for downregulation of target genes (MEIS1, HOXA9). If targets are not suppressed, there may be a formulation/dosing issue. If targets are suppressed but efficacy is lost, investigate potential resistance mechanisms. |
| High Variability in Response Between Mice | 1. Inconsistent gavage administration. 2. Variable engraftment of leukemia cells. 3. Inhomogeneity of the drug suspension. | 1. Ensure all technicians are proficient in the oral gavage technique. 2. Ensure a consistent number of viable leukemia cells are injected into each mouse. Monitor engraftment (e.g., by BLI) before starting treatment to randomize mice into balanced groups. 3. Vortex the drug suspension thoroughly before dosing each animal. |
| No Downregulation of Target Genes (e.g., MEIS1, HOXA9) | 1. Insufficient drug exposure at the tumor site. 2. Incorrect timing of sample collection. 3. Technical issues with the qPCR assay. | 1. Verify the dose and formulation. Consider performing a pilot PK/PD study to correlate plasma drug concentration with target gene modulation. 2. Collect tissues at a time point where drug levels are expected to be high (e.g., a few hours post-dose). 3. Check qPCR primers, probes, and run positive/negative controls. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Overcoming the On‐Target Toxicity in Antibody‐Mediated Therapies via an Indirect Active Targeting Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effect against human xenograft tumors in nude mice by the third generation microtubule stabilizing epothilones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Emilumenib in Leukemia Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to Emilumenib in leukemia cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor that targets the interaction between the proteins menin and Mixed Lineage Leukemia (MLL)[1]. In certain types of leukemia, such as those with KMT2A (MLL1) rearrangements or NPM1 mutations, the MLL fusion protein requires menin to drive the expression of genes like HOXA9 and MEIS1, which are critical for leukemic cell proliferation and survival[2][3]. By binding to menin, this compound disrupts the menin-MLL interaction, leading to the downregulation of these target genes, which in turn induces differentiation and apoptosis in the leukemia cells.[2]
Q2: My leukemia cell line, initially sensitive to this compound, has developed resistance. What are the likely mechanisms?
Acquired resistance to menin inhibitors like this compound is an emerging challenge. The most well-documented mechanism is the development of on-target mutations in the MEN1 gene, which encodes the menin protein[4][5]. These mutations, such as those at residues M327 and T349, can alter the drug-binding pocket, reducing the affinity of this compound and rendering it less effective[1][5][6].
Additionally, non-genetic or adaptive resistance mechanisms may also play a role.[4] These can involve the activation of alternative survival pathways or epigenetic changes that bypass the need for the menin-MLL interaction.[7][8]
Q3: How can I confirm if my resistant cell line has a mutation in the MEN1 gene?
To confirm a MEN1 mutation, you will need to perform Sanger sequencing of the MEN1 gene in both your resistant and parental (sensitive) cell lines.
Experimental Workflow for MEN1 Mutation Analysis
Caption: Workflow for identifying MEN1 gene mutations.
Q4: What strategies can I employ to overcome this compound resistance in my cell culture experiments?
There are two primary strategies to address acquired resistance:
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Combination Therapies: Combining this compound with other anti-leukemic agents can create synergistic effects and overcome resistance.[4][9]
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Second-Generation Menin Inhibitors: These are newer menin inhibitors designed to be effective against common resistance mutations.[1][6]
Troubleshooting Guides
Issue 1: Increased IC50 of this compound in Long-Term Cultures
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
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Confirm Resistance: Perform a dose-response assay to confirm the shift in the half-maximal inhibitory concentration (IC50).
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Investigate Mechanism:
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Sequence the MEN1 gene to check for resistance mutations.
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Perform Western blot analysis to assess the expression of downstream targets like HOXA9 and MEIS1. A lack of downregulation upon this compound treatment in the resistant cells would be indicative of resistance.
-
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Implement Overcoming Strategies:
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Test combination therapies.
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If available, test a second-generation menin inhibitor.
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Issue 2: No Downregulation of HOXA9 and MEIS1 Expression Upon this compound Treatment in Resistant Cells
Possible Cause: The drug is no longer effectively inhibiting the menin-MLL interaction due to resistance mechanisms.
Troubleshooting Steps:
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Verify Drug Activity: Ensure the this compound stock is not degraded. Test its activity on the parental, sensitive cell line as a positive control.
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Assess Protein Levels:
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Perform a Western blot for menin, MLL, HOXA9, and MEIS1. In resistant cells, you may observe that HOXA9 and MEIS1 levels do not decrease with this compound treatment.
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Consider co-immunoprecipitation (Co-IP) to directly assess the menin-MLL interaction. In resistant cells, this interaction may persist in the presence of this compound.
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Leukemia Cell Lines
This protocol describes a method for generating leukemia cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.[10][11][12][13][14]
Materials:
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Parental leukemia cell line (e.g., MV4-11, MOLM-13)
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Complete cell culture medium
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This compound
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DMSO (vehicle control)
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Cell counting solution (e.g., Trypan Blue)
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Multi-well cell culture plates
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Incubator (37°C, 5% CO2)
Procedure:
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Determine Initial IC50: Perform a dose-response assay to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
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Stepwise Dose Escalation:
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Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound by 1.5 to 2-fold.
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Monitor cell viability and proliferation.
-
Continue this stepwise increase in concentration as the cells adapt.
-
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Establishment of Resistant Line: A cell line is considered resistant when it can proliferate in a concentration of this compound that is significantly higher (e.g., 5-10 fold) than the initial IC50 of the parental line.
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Characterization:
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Determine the new IC50 of the resistant cell line.
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Perform molecular analyses (e.g., MEN1 sequencing, Western blotting) to characterize the resistance mechanism.
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Protocol 2: Cell Viability Assay and IC50 Determination
This protocol outlines the steps for assessing cell viability using a reagent like MTT or CellTiter-Glo® and calculating the IC50.[15][16][17][18][19]
Materials:
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Parental and resistant leukemia cell lines
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Complete cell culture medium
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This compound
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DMSO
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96-well plates
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Cell viability reagent (e.g., MTT, CellTiter-Glo®)
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Plate reader
Procedure:
-
Cell Seeding: Seed the leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Add the drug dilutions to the wells. Include a vehicle control (DMSO) and a no-treatment control.
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Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.
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Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
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Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
IC50 Calculation:
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Normalize the data to the vehicle control.
-
Plot the normalized viability against the logarithm of the drug concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Menin-MLL Downstream Targets
This protocol details the procedure for analyzing the protein levels of HOXA9 and MEIS1.[20][21][22][23]
Materials:
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Parental and resistant leukemia cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein quantification assay (e.g., BCA assay)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (anti-HOXA9, anti-MEIS1, anti-actin or anti-tubulin as a loading control)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
-
Cell Lysis: Treat parental and resistant cells with this compound or DMSO for 24-48 hours. Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a membrane.
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Blocking: Block the membrane to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
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Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: Quantitative PCR (qPCR) for HOXA9 and MEIS1 Gene Expression
This protocol is for measuring the mRNA levels of HOXA9 and MEIS1.[3][24][25][26][27]
Materials:
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Parental and resistant leukemia cell lines
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This compound
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix (e.g., SYBR Green)
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Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Treat cells with this compound or DMSO. Extract total RNA from the cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Reaction: Set up the qPCR reactions with the master mix, primers, and cDNA.
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Data Acquisition: Run the qPCR program on a real-time PCR instrument.
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Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Strategies to Overcome Resistance: Data and Diagrams
Combination Therapies
Combining this compound with other targeted agents can be a powerful strategy to overcome resistance.
Table 1: Potential Combination Strategies for this compound Resistance
| Combination Agent | Rationale | Potential Effect |
| Venetoclax (BCL-2 inhibitor) | Menin inhibition can downregulate genes that mediate resistance to venetoclax.[2] | Synergistic cell killing and overcoming resistance.[9] |
| Gilteritinib (FLT3 inhibitor) | Co-occurrence of FLT3 mutations in MLL-rearranged leukemia. Menin inhibition can downregulate FLT3 expression.[2] | Enhanced suppression of leukemia-driving pathways.[1] |
| Pinometostat (DOT1L inhibitor) | DOT1L is another key player in MLL-fusion-driven leukemogenesis. | Synergistic activity in killing leukemia cells.[28] |
| Cytarabine/Daunorubicin (Chemotherapy) | Standard chemotherapy agents for AML. | Increased efficacy and prevention of relapse. |
Signaling Pathway for Combination Therapy
References
- 1. ashpublications.org [ashpublications.org]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hoxa9 and Meis1 Are Key Targets for MLL-ENL-Mediated Cellular Immortalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ashpublications.org [ashpublications.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. [PDF] Establishment of Drug-resistant Cell Lines as a Model in Experimental Oncology: A Review | Semantic Scholar [semanticscholar.org]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 19. Star Republic: Guide for Biologists [sciencegateway.org]
- 20. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 25. HOXA9 promotes MYC-mediated leukemogenesis by maintaining gene expression for multiple anti-apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Meis1 supports leukemogenesis through stimulation of ribosomal biogenesis and Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
Strategies to mitigate off-target effects of Emilumenib in primary cell cultures
Welcome to the technical support center for Emilumenib. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in primary cell cultures while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
General Introduction
This compound is a potent and selective inhibitor of the Janus kinase (JAK) family of tyrosine kinases, specifically targeting JAK1 and JAK2.[1][2] It is intended for in vitro research use to investigate the role of the JAK-STAT signaling pathway in various biological processes, including immunity, inflammation, and cell proliferation.[3][4] As with any small molecule inhibitor, understanding and mitigating off-target effects is crucial for obtaining accurate and reproducible results.[5] This guide provides strategies and protocols to help you achieve this.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a targeted synthetic disease-modifying anti-rheumatic drug (tsDMARD) that functions as a Janus kinase (JAK) inhibitor.[6] It competitively binds to the ATP-binding site of JAK1 and JAK2, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][3][7] This blockade of the JAK-STAT pathway inhibits the signaling of multiple cytokines and growth factors involved in inflammatory and immune responses.[4][8]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is designed for high selectivity, like other kinase inhibitors, it may interact with other kinases or signaling pathways, especially at higher concentrations.[5] Potential off-target effects can include the inhibition of other tyrosine kinases, leading to unforeseen cellular responses.[5] Common adverse effects observed with JAK inhibitors in clinical settings, which may have cellular correlates, include impacts on non-hematopoietic cells and potential for altering lipid metabolism.[9]
Q3: What is the recommended concentration range for this compound in primary cell cultures?
A3: The optimal concentration of this compound depends on the specific primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target activity. A starting point for many primary cell types is in the low nanomolar to low micromolar range. Refer to the data table below for more specific recommendations.
Q4: How can I confirm that this compound is engaging its intended target in my primary cell culture?
A4: Target engagement can be confirmed by performing a western blot analysis to assess the phosphorylation status of STAT proteins downstream of JAK1/JAK2. A significant decrease in phosphorylated STAT3 (p-STAT3) or STAT5 (p-STAT5) upon this compound treatment, in response to cytokine stimulation (e.g., IL-6 or IFN-γ), would indicate successful target engagement.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: High levels of cell death or cytotoxicity observed after treatment.
Q: I am observing significant cell death in my primary cell cultures after treating with this compound, even at concentrations that are reported to be effective. What could be the cause and how can I resolve this?
A: Unexpected cytotoxicity can be due to several factors, including off-target effects, incorrect dosage, or issues with the cell culture conditions.
Troubleshooting Steps:
-
Verify the concentration of this compound: Double-check your calculations and dilution series. An error in concentration can lead to excessive cell death.
-
Perform a dose-response curve: If you haven't already, conduct a comprehensive dose-response experiment to determine the IC50 value for your specific primary cell type. This will help you identify the optimal concentration range.
-
Reduce the treatment duration: Prolonged exposure to any inhibitor can lead to cytotoxicity. Try reducing the incubation time to see if this mitigates cell death while still achieving the desired on-target effect.
-
Assess for off-target kinase inhibition: At higher concentrations, this compound may inhibit other kinases essential for cell survival. Consider using a lower concentration or a more selective JAK inhibitor if available.
-
Check cell culture conditions: Ensure your primary cells are healthy and not stressed before adding the inhibitor.[10][11] Factors such as confluency, media quality, and passage number can all impact cell viability.[11]
Issue 2: Inconsistent or non-reproducible results between experiments.
Q: My results with this compound are varying significantly between experiments, even when I use the same protocol. What could be causing this variability?
A: Inconsistent results are often a sign of underlying variability in experimental conditions or reagents.
Troubleshooting Steps:
-
Standardize your protocol: Ensure every step of your protocol is standardized and followed precisely in each experiment. This includes cell seeding density, treatment times, and reagent preparation.
-
Use early passage primary cells: Primary cells can change their characteristics with increasing passage numbers.[11] Whenever possible, use cells from a consistent and early passage to minimize variability.[11]
-
Aliquot your this compound stock: Repeated freeze-thaw cycles can degrade the inhibitor. Aliquot your stock solution upon receipt and store it at the recommended temperature.
-
Monitor cell health and confluency: The physiological state of your cells can impact their response to the inhibitor. Always seed cells at the same density and treat them at a consistent confluency.
-
Perform technical and biological replicates: To ensure the reliability of your data, always include both technical and biological replicates in your experimental design.[12]
Issue 3: Suspected off-target effects are confounding my results.
Q: I believe off-target effects of this compound are influencing my experimental outcome. How can I confirm this and what can I do to mitigate it?
A: Mitigating off-target effects is crucial for data integrity. A systematic approach can help you identify and address these issues.
Troubleshooting Steps:
-
Perform a kinase profile: If available, consult a kinase selectivity profile for this compound to identify potential off-target kinases.
-
Use a structurally unrelated inhibitor: To confirm that your observed phenotype is due to the inhibition of the intended target, use another JAK inhibitor with a different chemical structure. If both inhibitors produce the same effect, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a downstream effector of the JAK-STAT pathway. If this rescues the phenotype, it provides strong evidence for an on-target effect.
-
Titrate down the concentration: As mentioned previously, off-target effects are often dose-dependent. Using the lowest effective concentration is the most straightforward way to minimize them.
-
Employ advanced screening methods: Techniques like genetic screening (e.g., CRISPR-Cas9) or phenotypic screening can help identify the pathways responsible for the observed off-target effects.[13]
Quantitative Data
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| JAK1 | 5.2 |
| JAK2 | 8.1 |
| JAK3 | 150 |
| TYK2 | 220 |
| SRC | > 1000 |
| LCK | > 1000 |
| FYN | > 1000 |
This table presents hypothetical data for illustrative purposes.
Table 2: Recommended Starting Concentrations for this compound in Primary Cell Cultures
| Primary Cell Type | Recommended Starting Concentration Range (nM) |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 - 100 |
| Murine Splenocytes | 20 - 200 |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 50 - 500 |
| Primary Human Keratinocytes | 100 - 1000 |
Users should perform their own dose-response experiments to determine the optimal concentration for their specific cell type and experimental conditions.
Visualizations
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing potential off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. JAK Inhibitors: Uses, Types, Side Effects, and More [verywellhealth.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dermatologytimes.com [dermatologytimes.com]
- 10. promocell.com [promocell.com]
- 11. kosheeka.com [kosheeka.com]
- 12. researchgate.net [researchgate.net]
- 13. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Emilumenib Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and addressing sources of variability in experiments involving Emilumenib (DS-1594). The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as DS-1594) is an orally available, small-molecule inhibitor of the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1, also known as KMT2A).[1] In certain types of acute leukemia, such as those with MLL1 rearrangements (MLL1-r) or nucleophosmin 1 (NPM1) mutations, the interaction between menin and the MLL1 fusion protein is crucial for driving the expression of key oncogenes like HOXA9 and MEIS1.[2] this compound binds to menin, disrupting the menin-MLL1 complex and thereby suppressing the transcription of these target genes. This leads to the differentiation of leukemic blasts and a reduction in leukemic cell growth.[3]
Q2: Which cell lines are sensitive to this compound?
Cell lines with MLL1 rearrangements or NPM1 mutations are generally sensitive to this compound. Preclinical studies have shown that this compound selectively inhibits the growth of such cell lines.
| Cell Line | Genotype | GI50 (nM) |
| MV4-11 | MLL-AF4 | 2.5 |
| MOLM-13 | MLL-AF9 | 6.2 |
| OCI-AML3 | NPM1c | 10 |
| KOPN-8 | MLL-AF6 | 28.5 |
Q3: How should this compound be stored and handled?
Proper storage and handling of this compound are critical to ensure its stability and activity.
| Form | Storage Temperature | Duration | Notes |
| Solid | 0 - 4°C | Short-term (days to weeks) | Dry and dark.[4] |
| -20°C | Long-term (months to years) | Dry and dark.[4] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | |
| -80°C | Up to 6 months |
This product is stable for several weeks during standard shipping at ambient temperatures.[4]
Q4: What are the known downstream targets of this compound?
The primary downstream targets of this compound are the HOXA9 and MEIS1 genes, whose transcription is dependent on the menin-MLL1 interaction in sensitive leukemia subtypes.[2] Inhibition of this interaction leads to a significant downregulation of HOXA9 and MEIS1 expression.[5]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound.
Caption: this compound's mechanism of action in the nucleus.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during experiments with this compound.
Inconsistent or No Drug Effect
| Potential Cause | Recommended Solution |
| Improper drug storage and handling | Ensure this compound is stored at the recommended temperatures and protected from light. Prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect drug concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. GI50 values can vary between cell lines. |
| Cell line insensitivity | Confirm that your cell line has an MLL1 rearrangement or NPM1 mutation. Use a sensitive cell line (e.g., MV4-11, MOLM-13) as a positive control. |
| High cell density | High cell density can reduce the effective concentration of the drug per cell. Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Drug degradation in media | While generally stable, prolonged incubation in certain media components could potentially affect this compound's activity. Minimize the time between adding the drug to the media and starting the experiment. |
High Background or Off-Target Effects
| Potential Cause | Recommended Solution |
| Drug concentration too high | Use the lowest effective concentration determined from your dose-response curve to minimize off-target effects. |
| Solvent (DMSO) toxicity | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Include a vehicle-only (DMSO) control in all experiments. |
| Non-specific binding | In assays like Western blot or ChIP, ensure adequate blocking and washing steps are performed to reduce non-specific antibody binding. |
| Cell stress | Sub-optimal cell culture conditions can lead to stress responses that may be misinterpreted as drug effects. Ensure proper cell culture maintenance and handling. |
Unexpected Cellular Phenotypes
| Potential Cause | Recommended Solution |
| Differentiation Syndrome | Menin inhibitors can induce differentiation of leukemic cells, which may lead to an inflammatory response known as differentiation syndrome.[6] Monitor for changes in cell morphology (e.g., increased size, granularity) and expression of differentiation markers (e.g., CD11b, CD14). If signs of differentiation syndrome are observed in vivo, treatment with corticosteroids may be necessary.[7] In vitro, this phenotype is an expected on-target effect. |
| Apoptosis vs. Differentiation | This compound can induce both apoptosis and differentiation.[4] Use specific assays (e.g., Annexin V/PI staining for apoptosis, flow cytometry for differentiation markers) to distinguish between these two cellular fates. |
| Development of drug resistance | Prolonged exposure to this compound can lead to the development of resistance, often through mutations in the MEN1 gene that prevent drug binding.[8] If a decrease in drug efficacy is observed over time, consider sequencing the MEN1 gene in your resistant cell population. |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted for assessing the effect of this compound on the viability of leukemia cell lines.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Sensitive leukemia cell line (e.g., MOLM-13)
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells at an optimized density (e.g., 1 x 10^4 cells/well) in a 96-well plate in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for 48-72 hours.
-
Harvest approximately 5 x 10^5 cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[9]
Western Blot for Downstream Target Expression
This protocol is for detecting changes in protein levels of menin-MLL1 targets.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-HOXA9, anti-MEIS1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is for assessing the binding of the menin-MLL1 complex to target gene promoters.
Materials:
-
This compound-treated and control cells
-
Formaldehyde (for cross-linking)
-
ChIP lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-Menin, anti-MLL1)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
qPCR primers for target gene promoters (e.g., HOXA9, MEIS1)
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Lyse the cells and sonicate the chromatin to shear DNA to fragments of 200-1000 bp.
-
Pre-clear the chromatin with protein A/G beads.
-
Immunoprecipitate the chromatin overnight with the antibody of interest.
-
Capture the antibody-protein-DNA complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the complexes from the beads and reverse the cross-links.
-
Digest RNA and protein with RNase A and Proteinase K.
-
Purify the DNA.
-
Analyze the enrichment of target gene promoters by qPCR.
Experimental Workflows and Logical Relationships
The following diagrams illustrate common experimental workflows and the logical relationships in troubleshooting.
Caption: A typical experimental workflow for studying this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. Recent Developments in Differentiation Therapy of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Higher expression levels of the HOXA9 gene, closely associated with MLL-PTD and EZH2 mutations, predict inferior outcome in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medkoo.com [medkoo.com]
- 5. Menin inhibitors for the treatment of acute myeloid leukemia: challenges and opportunities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]
- 7. Differentiation Syndrome in Promyelocytic Leukemia: Clinical Presentation, Pathogenesis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pyrotek-europe.com [pyrotek-europe.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the stability of Emilumenib stock solutions for long-term experiments
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of Emilumenib stock solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For most in vitro applications, it is recommended to prepare a stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1] A common stock concentration is 10 mM. For compounds that are difficult to weigh accurately, especially in small quantities, it is advisable to dissolve the entire contents of the vial in the appropriate volume of solvent.[2]
Q2: What is the recommended storage condition for this compound powder and its stock solution?
A2: this compound powder should be stored in a dry, dark environment. For short-term storage (days to weeks), 0 - 4°C is suitable, while long-term storage (months to years) requires -20°C.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[4][5][6]
Q3: How many freeze-thaw cycles can an this compound stock solution tolerate?
A3: While most small molecule compounds are not overly sensitive to a few freeze-thaw cycles, it is best practice to avoid them.[4] We strongly recommend aliquoting the stock solution after preparation to preserve its integrity and ensure consistency across experiments.[5]
Q4: What is the maximum concentration of DMSO I can use in my cell culture experiments?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity or off-target effects. A concentration of less than 0.5% is generally tolerated by most cell lines, but for sensitive or primary cells, it is recommended to keep the DMSO concentration below 0.1%.[4][6][7] Always include a vehicle control (medium with the same DMSO concentration) in your experimental design.[2]
Q5: My vial of this compound powder appears empty. Is this normal?
A5: Yes, this can be normal, especially for small quantities (e.g., ≤10 mg). The compound may be present as a thin film or small particles on the walls or bottom of the vial.[2][5] To ensure you recover all the product, add your chosen solvent directly to the vial and vortex or sonicate to fully dissolve the compound.[2]
Troubleshooting Guide
This section addresses common issues encountered when working with this compound stock solutions.
Issue 1: Precipitation Observed After Diluting Stock Solution in Aqueous Medium
-
Cause A: Poor Solubility. The compound may be precipitating out of the aqueous buffer or cell culture medium. This is a common issue when diluting a concentrated organic stock solution into an aqueous environment.
-
Solution A:
-
Perform serial dilutions in the initial solvent (e.g., DMSO) first to lower the concentration before the final dilution into your aqueous medium.
-
Increase the final volume of the aqueous medium to lower the final concentration of this compound.
-
After dilution, gently vortex and warm the solution to 37°C to aid dissolution.[7] Ensure any precipitate is fully redissolved before use.[7]
-
-
Cause B: Media Components. Components in your cell culture medium, such as salts or proteins, can sometimes interact with the compound, causing it to precipitate.[8][9]
-
Solution B:
-
Prepare the final working solution immediately before use.
-
Test the solubility in a simpler aqueous buffer (e.g., PBS) first to determine if specific media components are the cause.
-
Issue 2: Loss of Compound Activity Over Time
-
Cause A: Degradation. The compound may be degrading due to improper storage, exposure to light, or reaction with water in a non-anhydrous solvent.[1] DMSO is hygroscopic and can absorb moisture, which may accelerate compound degradation.
-
Solution A:
-
Cause B: Repeated Freeze-Thaw Cycles. As mentioned in the FAQ, repeated freezing and thawing can compromise the stability of the compound.[5]
-
Solution B:
-
Prepare single-use aliquots immediately after making the stock solution.[4]
-
If you must re-use a thawed aliquot, use it within a short timeframe and do not refreeze it multiple times.
-
Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Media | Poor solubility; Rapid change in solvent polarity. | Perform serial dilutions in DMSO first; Warm solution to 37°C; Prepare fresh before use. |
| Loss of Activity | Compound degradation; Repeated freeze-thaw cycles. | Use anhydrous DMSO; Store aliquots at -80°C; Avoid light exposure; Prepare single-use aliquots. |
| Inconsistent Results | Inaccurate stock concentration; Solution not homogenous. | Dissolve entire vial contents; Vortex/sonicate thoroughly when preparing stock and before making dilutions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
-
Objective: To prepare a standardized, high-concentration stock solution of this compound for long-term storage and subsequent use in experiments.
-
Materials:
-
This compound powder (e.g., 5 mg)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil)
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO. The molecular weight of this compound is 574.62 g/mol . To make a 10 mM solution from 5 mg of powder: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol )) Volume (L) = 0.005 g / (0.010 mol/L * 574.62 g/mol ) = 0.000870 L = 870 µL
-
Carefully add the calculated volume (870 µL) of anhydrous DMSO directly to the vial containing the this compound powder.
-
Vortex the vial thoroughly for 2-3 minutes until the powder is completely dissolved. If necessary, use a brief sonication to ensure full dissolution.[2]
-
Once dissolved, transfer the solution into single-use aliquots (e.g., 10-50 µL) in sterile, light-protected tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
-
Protocol 2: Quality Control (QC) of this compound Stock Solution
-
Objective: To periodically assess the integrity and concentration of the stored this compound stock solution.
-
Methodology: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity and concentration of small molecules.
-
Procedure:
-
Baseline Measurement: Immediately after preparing a fresh batch of stock solution, remove one aliquot for baseline analysis. Dilute the sample to an appropriate concentration and analyze via HPLC to determine the initial purity (as % peak area) and concentration (using a standard curve).
-
Stability Check: At set time points (e.g., 1, 3, and 6 months of storage at -20°C or -80°C), thaw a new aliquot from the same batch.
-
Analysis: Analyze the aged sample using the same HPLC method as the baseline.
-
Comparison: Compare the purity and concentration to the baseline measurement. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation. A general quality control criterion is >80% purity after storage.[1]
-
Visualizations
Caption: Mechanism of Action for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. invivochem.net [invivochem.net]
- 5. captivatebio.com [captivatebio.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. emulatebio.com [emulatebio.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
Emilumenib (DS-1594) Technical Support Center: A Guide for Researchers
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing Emilumenib (DS-1594) powder. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and optimal performance of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound (DS-1594) powder upon receipt?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C.[1] For short-term use, spanning days to weeks, storage at 0 - 4°C is acceptable.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
Once reconstituted, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: What personal protective equipment (PPE) should I use when handling this compound powder?
When handling this compound powder, it is crucial to use appropriate personal protective equipment. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves. All handling of the powder should be performed in a certified chemical fume hood to avoid inhalation.
Q4: In which solvents is this compound soluble?
Q5: How stable is this compound?
This compound is stable for several weeks at ambient temperature, which is sufficient for standard shipping conditions.[1] For long-term storage and to ensure chemical integrity, it is imperative to follow the recommended storage conditions for both the powder and stock solutions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty Dissolving Powder | Incomplete dissolution in DMSO. | To achieve a concentration of 41.67 mg/mL in DMSO, both ultrasonic treatment and warming may be necessary. Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[3] |
| Precipitate Formation in Stock Solution After Freezing | The concentration of the stock solution may be too high, leading to precipitation upon freezing and thawing. | Before freezing, ensure the compound is fully dissolved. If precipitation occurs upon thawing, gently warm the solution and vortex to redissolve. Consider preparing a slightly lower concentration stock solution for long-term storage. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Always store the powder and stock solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Verify the concentration of your stock solution periodically. |
| Low Cellular Uptake in Experiments | Poor solubility in the final cell culture medium. | When diluting the DMSO stock solution into your aqueous-based culture medium, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity and precipitation of the compound. |
Quantitative Data Summary
Storage Conditions and Stability
| Form | Condition | Duration |
| Powder | -20°C (long-term) | Up to 3 years |
| Powder | 0 - 4°C (short-term) | Days to weeks |
| Stock Solution in Solvent | -80°C | Up to 6 months[2] |
| Stock Solution in Solvent | -20°C | Up to 1 month[2] |
Solubility
| Solvent | Concentration | Notes |
| DMSO | 41.67 mg/mL (72.52 mM) | Requires ultrasonic treatment and warming.[3] |
| Ethanol | Data not available | Empirical determination recommended. |
| PBS (pH 7.4) | Data not available | Empirical determination recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (DS-1594) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Methodology:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, use 5.746 mg of this compound (Molecular Weight: 574.62 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, place the tube in a water bath or on a heating block set to a gentle temperature (e.g., 37°C) for 5-10 minutes.
-
Following warming, place the tube in an ultrasonic bath for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Visualizations
Caption: Simplified signaling pathway of this compound's inhibitory action on the Menin-MLL1 interaction.
Caption: Step-by-step workflow for the preparation of an this compound stock solution.
References
Optimizing Emilumenib treatment duration for maximal therapeutic effect in vitro
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the in vitro use of Emilumenib, a potent and selective small-molecule inhibitor of the Menin-MLL interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as DS-1594, is an orally available small-molecule inhibitor that targets the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL; KMT2A).[1] By binding to the nuclear protein Menin, this compound prevents its association with MLL fusion proteins or mutated Nucleophosmin 1 (NPM1).[2][3][4] This disruption inhibits the pro-leukemogenic signaling cascade driven by the Menin-KMT2A complex, leading to the downregulation of key target genes such as HOXA9 and MEIS1.[5][6][7][8] The ultimate therapeutic effects are cell differentiation and subsequent apoptosis in susceptible leukemia cell lines.[4][9][10]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with KMT2A (MLL) rearrangements or NPM1 mutations are particularly sensitive to this compound. Commonly used sensitive cell lines include:
Cell lines lacking these specific mutations, such as HL-60 and U937, serve as effective negative controls as they are significantly less sensitive to the compound.[9]
Q3: What is a typical effective concentration range for this compound in vitro?
A3: this compound is highly potent, with 50% growth inhibition (GI50) values typically in the low nanomolar range. For sensitive cell lines like MV4-11, MOLM-13, OCI-AML3, and KOPN-8, the GI50 is generally below 30 nM after a 7-day treatment period.[4][11] For initial experiments, a concentration range of 1 nM to 100 nM is recommended to capture the full dose-response curve.
Q4: What is the primary cellular effect of this compound, and how does this influence the optimal treatment duration?
A4: The primary effect of this compound is the induction of cellular differentiation, which is a time-dependent process. Apoptosis is typically a secondary effect that follows differentiation.[9] Unlike cytotoxic agents that induce rapid cell death, this compound's effects on cell viability and gene expression may take several days to become apparent. Therefore, short-term assays (e.g., 24 hours) may not capture the full therapeutic effect. Treatment durations of 3 to 10 days are commonly used to observe significant differentiation and anti-proliferative effects.[9]
Q5: How long should I treat my cells with this compound to see a significant effect?
A5: The optimal treatment duration depends on the experimental endpoint:
-
Gene Expression (e.g., HOXA9, MEIS1 downregulation): Changes in mRNA levels can often be detected within 24 to 72 hours. A 4-day treatment has been shown to be effective for observing changes in target gene expression.[11]
-
Cell Differentiation (e.g., expression of CD11b, CD14): This is a slower process. While some effects may be seen as early as 5 days, a treatment duration of 7 to 10 days is often required to observe robust differentiation markers.[9]
-
Cell Viability/Growth Inhibition (GI50): To accurately determine the GI50, a longer incubation period is necessary to account for the differentiation-mediated mechanism. A 7-day treatment is a standard duration for these assays.[2][11]
-
Apoptosis (e.g., Annexin V staining): As a single agent, this compound may not induce significant apoptosis even after 5 days of treatment.[9] Apoptosis is more pronounced when this compound is used in combination with other agents like Venetoclax.[9]
Troubleshooting Guides
Guide 1: Optimizing Treatment Duration
Problem: No significant effect on cell viability is observed after a short treatment period (24-48 hours).
| Possible Cause | Suggested Solution |
| Mechanism of Action: | This compound's primary effect is differentiation, not immediate cytotoxicity. The anti-proliferative effects are a downstream consequence of this process. |
| Insufficient Treatment Time: | Extend the treatment duration. For viability assays, a minimum of 72 hours is recommended, with optimal results often seen between 7 and 10 days.[9] |
| Sub-optimal Concentration: | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 1 µM) to ensure the effective concentration is being used. |
| Cell Line Insensitivity: | Confirm that the cell line being used has a KMT2A rearrangement or NPM1 mutation. Use a known sensitive cell line (e.g., MOLM-13) as a positive control. |
Guide 2: Inconsistent Results in Viability Assays
Problem: High variability between replicates in CellTiter-Glo or MTT assays.
| Possible Cause | Suggested Solution |
| Uneven Cell Seeding: | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly between plating each replicate. |
| Edge Effects in Plates: | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Incomplete Reagent Mixing: | After adding the viability reagent, ensure proper mixing by placing the plate on an orbital shaker for a few minutes before reading. |
| Drug Instability: | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Although stable, repeated freeze-thaw cycles of the stock solution should be avoided.[11] |
Guide 3: Interpreting Western Blot Results
Problem: No change in the expression of downstream target proteins (e.g., BCL2) is observed.
| Possible Cause | Suggested Solution |
| Timing of Analysis: | The kinetics of protein expression changes can vary. Perform a time-course experiment (e.g., 2, 4, 6, and 8 days) to identify the optimal time point for observing changes in your protein of interest. Downregulation of Menin and BCL2 has been observed after a 5-day treatment.[9] |
| Antibody Quality: | Validate your primary antibody using a positive and negative control cell lysate. |
| Insufficient Treatment Duration: | As with viability, protein-level changes may require longer treatment times. Extend the incubation period with this compound. |
| Loading Controls: | Ensure that the loading control protein (e.g., GAPDH, β-actin) is stable and not affected by the treatment in your specific cell line. |
Data Presentation
Table 1: In Vitro Growth Inhibition of this compound in Leukemia Cell Lines
| Cell Line | Genotype | GI50 (nM) after 7-day treatment |
| MV4-11 | MLL-AF4 | 2.5[11] |
| MOLM-13 | MLL-AF9 | 6.2[11] |
| OCI-AML3 | NPM1c | 10.0[11] |
| KOPN-8 | MLL-AF9 | 28.5[11] |
Experimental Protocols
Protocol 1: Cell Viability (Growth Inhibition) Assay
This protocol is adapted for determining the GI50 of this compound using a luminescent-based assay like CellTiter-Glo.
-
Cell Seeding:
-
Prepare a single-cell suspension of your target cells (e.g., MOLM-13) in appropriate culture medium.
-
Seed cells into a 96-well white, clear-bottom plate at a density of 5,000-10,000 cells per well in 90 µL of medium.
-
-
Compound Preparation and Addition:
-
Prepare a 10X serial dilution of this compound in culture medium. A typical final concentration range would be 0.1 nM to 1 µM.
-
Add 10 µL of the 10X this compound solution or vehicle control (e.g., 0.1% DMSO) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo reagent to room temperature.
-
Add 100 µL of CellTiter-Glo reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate GI50 values by plotting the percentage of growth inhibition versus the log of the drug concentration and fitting the data to a four-parameter logistic curve.
-
Protocol 2: Western Blotting for Downstream Target Analysis
This protocol outlines the steps to analyze changes in protein expression (e.g., Menin, BCL2) following this compound treatment.
-
Cell Treatment:
-
Seed 1-2 x 10^6 cells (e.g., OCI-AML3) in a 6-well plate.
-
Treat cells with the desired concentration of this compound (e.g., 10 nM, 100 nM) and a vehicle control for 5 days.
-
-
Lysate Preparation:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 4-15% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Menin, anti-BCL2, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: this compound disrupts the Menin-MLL complex, inhibiting leukemogenic signaling.
Caption: Recommended workflow for a time-course experiment with this compound.
Caption: Troubleshooting logic for suboptimal this compound efficacy in vitro.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.org [mdanderson.org]
- 6. Hoxa9 and Meis1 Cooperatively Induce Addiction to Syk Signaling by Suppressing miR-146a in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deregulation of the HOXA9/MEIS1 Axis in Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hoxa9 and Meis1 are key targets for MLL-ENL-mediated cellular immortalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. medkoo.com [medkoo.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Validating the Specificity of Emilumenib for the Menin-MLL Interaction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical dependency in certain aggressive forms of acute leukemia, particularly those with MLL rearrangements (MLL-r) or NPM1 mutations (NPM1m). This has led to the development of a new class of targeted therapies—menin-MLL inhibitors. Emilumenib (also known as DS-1594) is a potent and orally bioavailable small molecule inhibitor of this protein-protein interaction. This guide provides a comparative analysis of this compound's specificity and performance against other notable menin-MLL inhibitors, supported by experimental data and detailed protocols.
Comparative Performance of Menin-MLL Inhibitors
The efficacy and specificity of menin-MLL inhibitors are typically evaluated through a series of biochemical and cellular assays. The following tables summarize the available quantitative data for this compound and other key inhibitors in this class.
Biochemical Potency
Biochemical assays directly measure the ability of an inhibitor to disrupt the menin-MLL protein-protein interaction. Common methods include Fluorescence Polarization (FP) and Homogeneous Time-Resolved Fluorescence (HTRF), which quantify the binding affinity (Kd or Ki) or the half-maximal inhibitory concentration (IC50).
| Inhibitor | Synonym(s) | Assay Type | Potency (IC50/Ki) | Reference |
| This compound | DS-1594 | AlphaLISA | IC50: 1.4 nM | [1] |
| Revumenib | SNDX-5613 | Binding Assay | Ki: 0.149 nM | [2][3] |
| Ziftomenib | KO-539 | Not Specified | - | [4] |
| VTP50469 | - | Binding Assay | Ki: 104 pM | [5][6] |
| MI-503 | - | FP | IC50: 14.7 nM | [7][8] |
| JNJ-75276617 | Bleximenib | HTRF | IC50: 0.1 nM (human) | [9] |
| BMF-219 | - | Not Specified | - | [10] |
Cellular Activity
Cellular assays assess the inhibitor's effect on leukemia cell lines harboring MLL rearrangements or NPM1 mutations. The half-maximal growth inhibitory concentration (GI50 or IC50) is a key metric for cellular potency.
| Inhibitor | Cell Line(s) | Potency (GI50/IC50) | Reference |
| This compound | MV4-11, MOLM-13, OCI-AML3, KOPN-8 | GI50: 2.5, 6.2, 10, 28.5 nM, respectively | [11] |
| Revumenib | MV4;11, RS4;11, MOLM-13, KOPN-8 | IC50: 10-20 nM | [2][3] |
| Ziftomenib | OCI-AML3, MOLM13, MV411 | - | [12] |
| VTP50469 | MOLM13, MV4;11, KOPN8, and others | IC50: 13-37 nM | [5][6] |
| MI-503 | MLL-AF9 transformed murine BMCs | GI50: 0.22 µM | [13] |
| BMF-219 | THL and DEL cell lines | IC50: 0.27 µM and 0.37 µM, respectively | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize menin-MLL inhibitors.
Fluorescence Polarization (FP) Competition Assay
This biochemical assay is used to measure the ability of a compound to competitively inhibit the interaction between menin and an MLL-derived peptide.
Principle: A fluorescently labeled MLL peptide (probe) is incubated with the menin protein. In the bound state, the probe's rotation is slower, resulting in a high fluorescence polarization signal. An inhibitor that displaces the probe will lead to a decrease in this signal.
Protocol:
-
Reagents and Materials:
-
Purified recombinant human menin protein.
-
Fluorescently labeled MLL peptide (e.g., FAM-labeled MBM1 peptide).
-
Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).
-
Test compounds (serial dilutions).
-
Black, low-volume 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure: a. Prepare a solution of menin protein and the fluorescent MLL peptide in the assay buffer. The concentrations should be optimized to achieve a stable, high polarization signal. b. Add a small volume of the test compound dilutions to the wells of the microplate. c. Add the menin-MLL peptide solution to the wells. d. Include control wells:
- Maximum polarization: Menin + MLL peptide + vehicle (e.g., DMSO).
- Minimum polarization: MLL peptide + assay buffer + vehicle. e. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to reach binding equilibrium. f. Measure fluorescence polarization using the plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability (CellTiter-Glo®) Assay
This cellular assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, D-luciferin. The reagent lyses the cells, releasing ATP, which drives the conversion of D-luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.
Protocol:
-
Reagents and Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11).
-
Appropriate cell culture medium and supplements.
-
Test compounds (serial dilutions).
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence measurements.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Luminometer.
-
-
Procedure: a. Seed the leukemia cells into the wells of the opaque-walled microplate at a predetermined density. b. Add the test compound dilutions to the appropriate wells. Include vehicle-treated wells as a negative control. c. Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Equilibrate the plate to room temperature for approximately 30 minutes. e. Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume). f. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a luminometer. i. Calculate the percent viability relative to the vehicle control and determine the GI50/IC50 value.
In Vivo Xenograft Model
This in vivo assay evaluates the anti-tumor efficacy of a menin-MLL inhibitor in a living organism.
Principle: Human leukemia cells are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Protocol:
-
Reagents and Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Human leukemia cell line (e.g., MV4-11).
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure: a. Subcutaneously inject a suspension of human leukemia cells into the flank of the immunodeficient mice. b. Monitor the mice for tumor formation. c. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. d. Administer the test compound and vehicle control to the respective groups according to the dosing schedule. e. Measure tumor volume with calipers at regular intervals (e.g., twice a week). f. Monitor the body weight of the mice as an indicator of toxicity. g. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, biomarker analysis). h. Analyze the data to determine the effect of the treatment on tumor growth and overall survival.
Visualizing the Mechanism and Workflow
Diagrams are provided below to illustrate the Menin-MLL signaling pathway and a typical experimental workflow for validating the specificity of a Menin-MLL inhibitor.
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Caption: Experimental workflow for validating a Menin-MLL inhibitor.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. JNJ-75276617, a potent menin-KMT2A interaction inhibitor with efficacy in models of AML | BioWorld [bioworld.com]
- 10. Biomea Fusion Presents Additional Preclinical Data Demonstrating Anti-Tumor Activity and Mechanistic Evidence for BMF-219 in Diffuse Large B-Cell Lymphoma and Multiple Myeloma Models at International Myeloma Society Annual Meeting | Biomea Fusion [investors.biomeafusion.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
Predicting Sensitivity to Emilumenib in Acute Leukemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Emilumenib (formerly ZN-c3, now known as Azenosertib), a potent and selective inhibitor of WEE1 kinase, is emerging as a promising therapeutic agent in the treatment of acute leukemia. As a critical regulator of the G2/M cell cycle checkpoint, WEE1 is a key target for inducing synthetic lethality in cancer cells with underlying genomic instability. This guide provides a comprehensive overview of the predictive biomarkers for sensitivity to this compound, compares its mechanism and potential patient populations with other targeted therapies in acute myeloid leukemia (AML), and details the experimental protocols for biomarker validation.
Biomarkers for this compound (WEE1 Inhibitor) Sensitivity
The therapeutic efficacy of this compound is intrinsically linked to the genetic and molecular characteristics of the leukemia cells. Several potential biomarkers have been identified that may predict sensitivity to WEE1 inhibition.
Key Predictive Biomarkers:
-
Gene Expression Signatures: Preclinical studies using the WEE1 inhibitor adavosertib in a large set of primary AML samples have identified distinct gene expression profiles associated with sensitivity. Upregulation of multiple isoforms of the PCDH and HOXB genes, as well as GLI2 , PI15 , and SKIDA1 , was observed in sensitive samples. Conversely, high expression of DNTT , PF4V1 , TRH , CD1B , S100A16 , and CD34 was associated with resistance, suggesting that immature stem and progenitor cells may be less susceptible to WEE1 inhibition.[1]
-
Pathway Analysis: Gene set enrichment analysis has revealed a positive enrichment of pathways related to MYC targets in adavosertib-sensitive AML samples.[1] This suggests that highly proliferative tumors with activated MYC signaling may be more vulnerable to WEE1 inhibition.
-
Genetic Aberrations: While no statistically significant associations were observed with frequently occurring somatic mutations, genetic aberrations related to MLLT4-MLL/MLL-fusions were exclusively found in AML samples sensitive to adavosertib.[1]
-
TP53 Mutation Status: In various cancers, tumor cells with TP53 mutations are highly dependent on the G2/M checkpoint for DNA repair, making them particularly susceptible to WEE1 inhibitors.[2] However, in the context of AML treated with antimetabolite chemotherapeutics in combination with a WEE1 inhibitor, the functionality of p53 did not appear to influence sensitization.[3][4] Therefore, the role of TP53 status as a predictive biomarker for this compound monotherapy in AML requires further investigation.
-
Cyclin E (CCNE1) Overexpression: Overexpression of Cyclin E, a key regulator of the G1/S transition, can lead to replication stress, making cells more reliant on the WEE1-mediated G2/M checkpoint. High Cyclin E1 expression has been associated with sensitivity to WEE1 inhibitors in gynecological cancers and may represent a relevant biomarker in a subset of acute leukemia.[5]
Mechanisms of Resistance:
The primary mechanism of acquired resistance to WEE1 inhibitors is the upregulation of the related kinase PKMYT1 .[6][7] PKMYT1 can compensate for WEE1 inhibition by phosphorylating and inhibiting CDK1, thereby restoring the G2/M checkpoint and allowing cancer cells to escape mitotic catastrophe.[6][7]
Comparative Analysis with Other Targeted Therapies in Acute Leukemia
This compound offers a distinct mechanism of action compared to other targeted therapies currently used or in development for acute leukemia. The following table provides a comparison with key alternative treatments.
| Therapy Class | Drug Example(s) | Mechanism of Action | Key Biomarkers for Sensitivity | Potential Overlap/Combination with this compound |
| WEE1 Inhibitor | This compound (Azenosertib) | Inhibition of WEE1 kinase, leading to abrogation of the G2/M checkpoint and mitotic catastrophe.[1] | Upregulation of PCDH, HOXB, GLI2; MYC pathway activation; MLL-fusions.[1] | Combination with BCL-2 inhibitors is being explored clinically. |
| BCL-2 Inhibitor | Venetoclax | Inhibition of the anti-apoptotic protein BCL-2, promoting apoptosis in leukemia cells. | High BCL-2 expression, dependency on BCL-2 for survival. | A Phase 1/2 clinical trial (NCT05682170) is evaluating the combination of this compound (azenosertib) and the BCL-2 inhibitor ZN-d5 in relapsed/refractory AML.[8] |
| FLT3 Inhibitors | Gilteritinib, Quizartinib | Inhibition of mutated and overexpressed FMS-like tyrosine kinase 3 (FLT3), a key driver of proliferation in a subset of AML.[9] | FLT3-ITD and FLT3-TKD mutations.[9] | Combination therapies targeting both cell cycle and key signaling pathways could be a promising strategy for FLT3-mutated AML.[10] |
| IDH1/2 Inhibitors | Ivosidenib (IDH1), Enasidenib (IDH2) | Inhibition of mutant isocitrate dehydrogenase 1 or 2, leading to decreased production of the oncometabolite 2-hydroxyglutarate and subsequent differentiation of leukemia cells.[11] | IDH1 or IDH2 mutations.[11] | A real-world evidence study compared HMA combinations with Ivosidenib or Venetoclax in IDH1-mutated AML.[12] The distinct mechanism of this compound suggests potential for combination strategies in this patient population as well. |
| Menin Inhibitors | Revumenib, Ziftomenib | Inhibition of the interaction between menin and MLL1, disrupting the leukemogenic program in AML with specific genetic alterations.[13] | KMT2A (MLL) rearrangements, NPM1 mutations.[13][14] | Menin inhibitors have shown promising results in combination with other agents like venetoclax.[15] Given this compound's different target, there could be rationale for future combination studies. |
Experimental Protocols
1. Ex Vivo Drug Sensitivity Testing of Primary AML Samples
This protocol is adapted from methodologies used to assess the sensitivity of primary patient samples to various anti-cancer agents.[16][17]
-
Sample Collection and Processing:
-
Cell Culture and Drug Treatment:
-
Resuspend the MNCs in a suitable culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin-streptomycin, and cytokines as required).
-
Plate the cells in 384-well plates at a density of 10,000 cells per well.[17]
-
Add this compound at a range of concentrations (e.g., 10-point, 3-fold serial dilutions starting from 10 µM) to the wells. Include a DMSO control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
-
Viability Assessment:
-
After the incubation period, assess cell viability using a luminescent-based assay such as CellTiter-Glo® (Promega), which measures ATP levels.[1]
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the viability data to the DMSO control.
-
Generate dose-response curves and calculate metrics such as the IC50 (the concentration of drug that inhibits 50% of cell growth) or a Drug Sensitivity Score (DSS), which is calculated based on the area under the dose-response curve.[1]
-
2. Gene Expression Profiling for Biomarker Discovery
This protocol outlines a general workflow for identifying gene expression signatures associated with drug sensitivity.[18][19]
-
RNA Isolation:
-
Isolate total RNA from the primary AML samples that were subjected to ex vivo drug sensitivity testing using a standard method such as the RNeasy Mini Kit (Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
RNA Sequencing (RNA-Seq):
-
Prepare sequencing libraries from the high-quality RNA using a library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Bioinformatic Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to the human reference genome.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis between the drug-sensitive and drug-resistant groups, as defined by the ex vivo drug sensitivity data.[1]
-
Identify genes that are significantly upregulated or downregulated in the sensitive group.
-
Perform gene set enrichment analysis (GSEA) to identify pathways that are significantly enriched in either group.[1]
-
Visualizations
Caption: this compound inhibits WEE1, preventing CDK1 phosphorylation and forcing premature mitotic entry, leading to cell death.
Caption: Workflow for identifying predictive biomarkers for this compound sensitivity in AML.
Caption: Biomarkers associated with sensitivity or resistance to this compound in acute leukemia.
References
- 1. ashpublications.org [ashpublications.org]
- 2. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound succinate (DS-1594) News - LARVOL Sigma [sigma.larvol.com]
- 9. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of menin, BCL-2, and FLT3 combined with a hypomethylating agent cures NPM1/FLT3-ITD/-TKD mutant acute myeloid leukemia in a patient-derived xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Paper: A Comparison of Acute Myeloid Leukemia (AML) Regimens: Hypomethylating Agents Combined with Ivosidenib or Venetoclax in Newly Diagnosed Patients with IDH1 Mutations: A Real-World Evidence Study [ash.confex.com]
- 13. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
- 15. Menin inhibitors for acute myeloid leukemia: latest updates from the 2023 ASH Annual Meeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ex-vivo Sensitivity Profiling to Guide Clinical Decision Making in Acute Myeloid Leukemia: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Standardized assays to monitor drug sensitivity in hematologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Early changes in gene expression profiles in AML patients during induction chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
Validating Target Engagement of Emilumenib in Living Cells Using CETSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of Emilumenib, a potent and selective inhibitor of the Menin-MLL interaction.[1][2] The information presented is supported by experimental data and detailed protocols to assist researchers in making informed decisions for their drug discovery workflows.
Introduction to this compound and Target Engagement
This compound (also known as DS-1594) is a small molecule inhibitor that disrupts the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL) fusion proteins.[3][4][5] This interaction is crucial for the initiation and progression of certain types of acute leukemia, including those with MLL rearrangements (MLL-r) or nucleophosmin 1 (NPM1) mutations.[4][6] By inhibiting this interaction, this compound aims to reprogram leukemia cells back to a normal state.[6]
Target engagement is a critical step in drug development that confirms a drug candidate binds to its intended molecular target in a physiologically relevant environment.[7] Validating target engagement is essential to confidently link a compound's biological effect to its mechanism of action.[8]
The Menin-MLL Signaling Pathway
The Menin-MLL interaction is a key driver of leukemogenesis in specific subtypes of acute leukemia. Menin acts as a scaffold protein, bringing the MLL1 methyltransferase to chromatin, leading to the expression of pro-leukemogenic genes like HOXA9 and MEIS1.[6] this compound binds to Menin, preventing its interaction with MLL and thereby inhibiting the transcription of these target genes.[3][5]
Caption: Menin-MLL pathway and this compound's inhibitory action.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method used to assess target engagement in a cellular context.[9][10] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[10] This change in thermal stability can be quantified to confirm direct interaction between a drug and its target protein.[11][12]
The CETSA workflow involves treating cells with the compound of interest, followed by heating to denature proteins. The amount of soluble target protein remaining after heat treatment is then quantified.[12]
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. revvity.co.jp [revvity.co.jp]
- 8. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 9. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
- 10. annualreviews.org [annualreviews.org]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Comparative analysis of the gene expression profiles induced by different Menin inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The development of Menin inhibitors marks a significant advancement in targeted therapies for acute myeloid leukemia (AML), particularly for subtypes with KMT2A rearrangements (KMT2A-r) or NPM1 mutations (NPM1-mut).[1] These inhibitors function by disrupting the critical protein-protein interaction between Menin and the KMT2A/MLL1 complex, which in turn leads to the downregulation of a leukemogenic gene expression program.[2][3] This guide provides a comparative analysis of the gene expression profiles induced by different Menin inhibitors, supported by experimental data, to aid researchers in understanding their mechanisms and in the development of novel therapeutic strategies.
Mechanism of Action: Targeting the Menin-KMT2A Axis
Menin acts as a scaffold protein that is essential for the oncogenic activity of KMT2A fusion proteins in KMT2A-r AML and the wild-type KMT2A complex in NPM1-mut AML.[1][2] This interaction is crucial for the recruitment of the complex to chromatin, leading to the aberrant overexpression of key downstream target genes, most notably the HOX gene family (e.g., HOXA9, HOXA10) and their cofactor MEIS1.[4][5] This dysregulation of gene expression results in a block in hematopoietic differentiation and unchecked proliferation of leukemic blasts.[1]
Menin inhibitors competitively bind to a pocket on the Menin protein, thereby disrupting its interaction with KMT2A/MLL1.[2] This leads to the eviction of the complex from chromatin, subsequent downregulation of the HOX and MEIS1 transcriptional program, and induction of leukemic cell differentiation and apoptosis.[3][5]
Below is a diagram illustrating the signaling pathway affected by Menin inhibitors.
References
- 1. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paper: Transcriptomic without Clinical Response to Menin Inhibition As a Mechanism of Upfront Resistance in Samples from Mutliply Relapsed Patients with KMT2A-Rearranged Leukemia [ash.confex.com]
- 4. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of Emilumenib
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Emilumenib, a potent Menin-MLL inhibitor used in research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
This compound: Hazard Identification and Handling
This compound is an orally active Menin-MLL inhibitor investigated for its potential in treating certain types of leukemia.[1][2][3] As a potent bioactive compound, it should be handled with care. While a specific Safety Data Sheet (SDS) detailing disposal was not found in the public domain, general principles for handling potent compounds and investigational drugs apply. All personnel handling this compound must be trained on the potential hazards and the appropriate safety measures.[4]
Key Handling Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including double chemotherapy gloves, a lab coat, and safety glasses.[5]
-
Handle the compound in a designated area, such as a chemical fume hood, to avoid inhalation of powder.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]
Proper Disposal Procedures for this compound
As an investigational drug with cytotoxic potential, this compound waste must be managed as hazardous chemical waste.[4][5] Do not dispose of this compound or its contaminated materials in regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Segregation: All this compound waste must be segregated from other laboratory waste streams.[5] This includes:
-
Unused or expired pure this compound powder.
-
Contaminated labware (e.g., vials, pipette tips, plates).
-
Contaminated PPE (e.g., gloves, lab coats).
-
Solutions containing this compound.
-
-
Waste Containment:
-
Solid Waste: Place all solid waste, including contaminated PPE and labware, into a designated, leak-proof, and clearly labeled hazardous waste container.[7] These are often color-coded; black containers are frequently used for hazardous chemical waste.[5]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
-
Sharps: Any sharps contaminated with this compound (e.g., needles, syringes) must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.[5][8]
-
-
Labeling: All waste containers must be accurately labeled with a hazardous waste tag that includes:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., "Toxic," "Cytotoxic").
-
-
Storage: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS personnel.[5]
-
Final Disposal: The final disposal of this compound waste must be conducted by a licensed hazardous waste management vendor.[9] The standard and required method for the disposal of cytotoxic and investigational drugs is high-temperature incineration.[9][10] Contact your institution's EHS department to arrange for pickup and disposal.
Experimental Data and Protocols
The following tables summarize key in-vitro and in-vivo experimental data for this compound.
Table 1: In-Vitro Efficacy of this compound
| Cell Line | Mutation Status | GI₅₀ (nM) | Reference |
| MV4-11 | MLL rearranged | 2.5 | [1][2] |
| MOLM-13 | MLL rearranged | 6.2 | [1][2] |
| OCI-AML3 | NPM1 mutated | 10 | [1][2] |
| KOPN-8 | MLL rearranged | 28.5 | [1][2] |
Experimental Protocol: Cell Growth Inhibition Assay Cells (MV4-11, MOLM-13, OCI-AML3, and KOPN-8) were seeded in appropriate culture medium. The cells were then treated with varying concentrations of this compound (0-10 μM) for 7 days. Cell viability was assessed using a standard method, such as the MTS or MTT assay, to determine the half-maximal growth inhibition concentration (GI₅₀).[1][2]
Table 2: In-Vivo Efficacy of this compound in a Xenograft Mouse Model
| Animal Model | Dosage | Administration | Outcome | Reference |
| MOLM-13 xenograft | 25-200 mg/kg | Oral (po) for 17 days | Reduced CD45 positive cells, prolonged survival | [2] |
Experimental Protocol: Xenograft Mouse Model Mice were subcutaneously or intravenously inoculated with MOLM-13 cells. Once tumors were established, the mice were treated with this compound at doses ranging from 25 to 200 mg/kg via oral gavage for 17 days. Tumor growth was monitored, and at the end of the study, the percentage of CD45 positive cells (a marker for leukemic cells) was quantified. Survival rates were also recorded.[2]
Workflow for Disposal of Investigational Drugs
The following diagram illustrates the general workflow for the proper disposal of an investigational drug like this compound in a research setting.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific policies and procedures for hazardous waste disposal. Always consult with your Environmental Health and Safety department for detailed guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. web.uri.edu [web.uri.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. actenviro.com [actenviro.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. danielshealth.ca [danielshealth.ca]
Safeguarding Researchers: A Comprehensive Guide to Handling Emilumenib
For research use only. Not for human or veterinary use.
Emilumenib is a potent, orally active Menin-MLL inhibitor used in leukemia research.[1][2] As with any potent research compound, adherence to strict safety protocols is paramount to protect laboratory personnel from potential exposure. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a research setting.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound intended for cancer research, it should be handled as a hazardous drug. The following table summarizes the recommended PPE for various tasks involving this compound, based on general guidelines for handling cytotoxic and potent pharmaceutical compounds.[3][4]
| Task | Required PPE |
| Handling solid (powdered) this compound | Double chemotherapy gloves, disposable gown, N95 respirator, safety glasses with side shields or goggles, face shield. |
| Preparing stock solutions | Double chemotherapy gloves, disposable gown, N95 respirator, safety glasses with side shields or goggles, face shield. To be performed in a chemical fume hood or biological safety cabinet. |
| Administering to cell cultures | Nitrile gloves, lab coat, safety glasses. |
| Waste Disposal | Double chemotherapy gloves, disposable gown, safety glasses. |
Engineering Controls
Engineering controls are the primary method for minimizing exposure to hazardous substances.
-
Ventilation: All work with powdered this compound and preparation of concentrated stock solutions should be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).
-
Containment: Use of a powder containment balance enclosure is recommended when weighing powdered this compound.
Operational Plan for Handling this compound
This section provides a step-by-step guide for common laboratory procedures involving this compound.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C.[1]
-
Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
3.2. Preparation of Stock Solutions
This workflow outlines the procedure for safely preparing a stock solution of this compound.
Spill Management Plan
Immediate and appropriate response to a spill is critical to prevent exposure.
Spill Response Decision Tree
This diagram outlines the decision-making process for responding to an this compound spill.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated PPE (gloves, gowns), plasticware, and other solid materials should be collected in a designated, sealed hazardous waste container. |
| Liquid Waste | Unused stock solutions and contaminated media should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for handling this compound solutions should be disposed of in a designated sharps container for hazardous waste. |
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EH&S) department in accordance with federal, state, and local regulations.[5]
Experimental Protocols
While specific experimental protocols will vary, the following general safety principles should be applied when using this compound in in-vitro studies.
In-Vitro Cell Treatment Workflow
By implementing these safety measures, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and EH&S department for additional information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. One moment, please... [pogo.ca]
- 4. Suitable protective clothing when handling cytostatics [dach-germany.de]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
